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  • Product: 3-Amino-5,5-dimethylhexanoic acid
  • CAS: 727971-57-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-5,5-dimethylhexanoic Acid Derivatives in Pharmacology

Abstract This technical guide provides a comprehensive exploration of the pharmacological mechanism of action of 3-Amino-5,5-dimethylhexanoic acid derivatives. As structural analogs of the inhibitory neurotransmitter γ-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the pharmacological mechanism of action of 3-Amino-5,5-dimethylhexanoic acid derivatives. As structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these compounds exhibit significant potential in the treatment of neuropathic pain and epilepsy. This document delves into their primary molecular target, the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), and the subsequent downstream effects on neurotransmission. Detailed experimental protocols are provided for the characterization of these derivatives, offering researchers and drug development professionals a thorough understanding of their preclinical evaluation.

Introduction: The Emergence of 3-Amino-5,5-dimethylhexanoic Acid Derivatives

3-Amino-5,5-dimethylhexanoic acid and its derivatives are a class of synthetic amino acids that have garnered significant interest in medicinal chemistry due to their structural similarity to GABA.[1] Unlike direct GABA receptor agonists, their primary mechanism of action does not involve direct interaction with GABA receptors but rather a more nuanced modulation of neuronal signaling pathways.[1][2] Their therapeutic potential lies in their ability to quell the hyperexcitability of neurons that underlies conditions such as neuropathic pain and certain seizure disorders.[2][3] This guide will elucidate the intricate molecular interactions and cellular consequences of the engagement of these compounds with their primary target.

Core Mechanism of Action: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels

The pharmacological activity of 3-Amino-5,5-dimethylhexanoic acid derivatives is predominantly mediated through their high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][4] This interaction is the cornerstone of their therapeutic effects.

The α2δ-1 Subunit: A Key Modulator of Neuronal Function

The α2δ-1 subunit is a heavily glycosylated extracellular protein that plays a crucial role in the trafficking and function of the pore-forming α1 subunit of VGCCs.[5][6] In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in primary sensory neurons of the dorsal root ganglia (DRG) and at the presynaptic terminals in the dorsal horn of the spinal cord.[2][3] This upregulation contributes to the hyperexcitability and spontaneous firing of neurons, leading to the characteristic symptoms of allodynia and hyperalgesia.[3]

Binding and Modulation of α2δ-1 Function

3-Amino-5,5-dimethylhexanoic acid derivatives, much like the well-characterized gabapentinoids (gabapentin and pregabalin), bind to a specific site on the α2δ-1 subunit.[1][4] This binding does not directly block the calcium channel pore but rather interferes with the normal function of the α2δ-1 subunit.[7] The primary consequences of this interaction are:

  • Inhibition of α2δ-1 Trafficking: The binding of these derivatives disrupts the forward trafficking of the α2δ-1 subunit from the DRG to the presynaptic terminals in the spinal cord.[1] This leads to a reduction in the number of functional VGCCs at the presynaptic membrane.

  • Reduced Neurotransmitter Release: By decreasing the density of presynaptic VGCCs, the influx of calcium ions upon neuronal depolarization is diminished.[2] This, in turn, leads to a reduction in the release of excitatory neurotransmitters, most notably glutamate and substance P, into the synaptic cleft.[2][8]

  • Modulation of NMDA Receptor Activity: Emerging evidence suggests that the α2δ-1 subunit can form a complex with N-methyl-D-aspartate (NMDA) receptors, enhancing their activity.[3][7] By binding to α2δ-1, 3-Amino-5,5-dimethylhexanoic acid derivatives can disrupt this interaction, leading to a dampening of NMDA receptor-mediated hyperexcitability.[7]

The culmination of these actions is a reduction in the overall excitability of the postsynaptic neuron, thereby alleviating the symptoms of neuropathic pain and reducing seizure propagation.

Mechanism_of_Action Derivative 3-Amino-5,5-dimethylhexanoic Acid Derivative a2d1 α2δ-1 Subunit Derivative->a2d1 Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Promotes trafficking of Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_influx->Vesicles Triggers fusion of Release Reduced Neurotransmitter Release Vesicles->Release Leads to Receptors Glutamate Receptors (e.g., NMDA) Release->Receptors Less activation of Excitation Reduced Neuronal Excitation Receptors->Excitation

Figure 1: Signaling pathway of 3-Amino-5,5-dimethylhexanoic acid derivatives.

Experimental Protocols for Mechanistic Characterization

The following protocols provide a framework for the preclinical evaluation of 3-Amino-5,5-dimethylhexanoic acid derivatives, focusing on their primary mechanism of action and pharmacological effects.

Radioligand Binding Assay for α2δ-1 Subunit Affinity

This protocol determines the binding affinity of the test compounds for the α2δ-1 subunit using a competitive binding assay with a radiolabeled ligand, such as [³H]gabapentin.[9][10]

Materials:

  • Membrane preparations from rat or porcine brain tissue, or cells expressing recombinant α2δ-1.

  • [³H]gabapentin (radioligand).

  • Unlabeled gabapentin (for determining non-specific binding).

  • Test compounds (3-Amino-5,5-dimethylhexanoic acid derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.[9]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]gabapentin, and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Membrane + [³H]gabapentin + buffer.

    • Non-specific Binding: Membrane + [³H]gabapentin + a high concentration of unlabeled gabapentin.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinity Data for α2δ-1 Ligands

CompoundIC₅₀ (nM)Ki (nM)
Gabapentin50 - 10040 - 80
Pregabalin20 - 5015 - 40
Test Derivative X To be determinedTo be determined
Test Derivative Y To be determinedTo be determined
Whole-Cell Patch-Clamp Electrophysiology

This technique measures the effect of the test compounds on calcium currents in neurons, providing functional evidence of their modulatory activity on VGCCs.[12]

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons) or transfected cells expressing specific VGCC subunits.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions.

  • Test compounds.

Procedure:

  • Cell Preparation: Plate neurons on coverslips for recording.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with intracellular solution.

  • Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell interior.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium currents.

  • Compound Application: Perfuse the test compound onto the cell and record calcium currents again.

  • Data Analysis: Measure the peak amplitude of the calcium currents before and after compound application to determine the percentage of inhibition.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Cultured Neurons Start->Prepare_Cells Pull_Pipette Pull and Fill Micropipette Prepare_Cells->Pull_Pipette Approach_Cell Approach Neuron Pull_Pipette->Approach_Cell Form_Seal Form Gigaohm Seal Approach_Cell->Form_Seal Rupture_Membrane Rupture Membrane (Whole-Cell) Form_Seal->Rupture_Membrane Record_Baseline Record Baseline Calcium Currents Rupture_Membrane->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Treatment Record Calcium Currents with Compound Apply_Compound->Record_Treatment Analyze_Data Analyze Current Inhibition Record_Treatment->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Models of Neuropathic Pain

Animal models are essential for evaluating the analgesic efficacy of the test compounds. The chronic constriction injury (CCI) model is a widely used model of peripheral neuropathic pain.

Materials:

  • Adult male Sprague-Dawley rats.

  • Surgical instruments.

  • Suture material (e.g., 4-0 chromic gut).

  • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia).

  • Test compounds.

Procedure:

  • Surgical Induction of Neuropathy: Anesthetize the rat and expose the sciatic nerve. Place four loose ligatures around the nerve.

  • Behavioral Testing (Baseline): Before surgery and at various time points after, assess the paw withdrawal threshold to mechanical stimuli (von Frey filaments) and the paw withdrawal latency to a thermal stimulus.

  • Compound Administration: Administer the test compound or vehicle to the rats (e.g., via intraperitoneal injection or oral gavage).

  • Post-Dosing Behavioral Testing: Assess mechanical and thermal sensitivity at different time points after compound administration.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the compound-treated and vehicle-treated groups to determine the analgesic effect.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of the test compounds.[13][14][15]

Materials:

  • Rats with stereotaxically implanted microdialysis guide cannulae.

  • Microdialysis probes.

  • Perfusion pump and solutions (artificial cerebrospinal fluid).

  • Fraction collector.

  • HPLC system with electrochemical or fluorescence detection.

  • Test compounds.

Procedure:

  • Probe Insertion: Insert the microdialysis probe through the guide cannula into the target brain region (e.g., spinal cord dorsal horn).

  • Perfusion and Sample Collection: Perfuse the probe with artificial cerebrospinal fluid at a low flow rate and collect the dialysate samples in timed fractions.

  • Baseline Collection: Collect several baseline samples to establish the basal neurotransmitter levels.

  • Compound Administration: Administer the test compound.

  • Post-Dosing Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

  • Sample Analysis: Analyze the dialysate samples using HPLC to quantify the levels of glutamate, GABA, and other relevant neurotransmitters.

  • Data Analysis: Express the post-dosing neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.

Synthesis of 3-Amino-5,5-dimethylhexanoic Acid Derivatives

The synthesis of these chiral amino acids often involves stereoselective methods to obtain the desired enantiomer, as the pharmacological activity can be stereospecific. A common approach is the asymmetric reductive amination of a corresponding β-keto ester.[16]

General Synthetic Scheme:

Synthesis Start β-Keto Ester Intermediate Imine Intermediate Start->Intermediate NH₄OAc Product (R)- or (S)-3-Amino-5,5-dimethylhexanoic Acid Ester Intermediate->Product Asymmetric Hydrogenation (Chiral Ru or Rh catalyst)

Figure 3: General synthetic route for chiral β-amino esters.

A detailed, multi-step synthesis can be employed to achieve high enantiomeric purity. For instance, the synthesis of (R)-3-Amino-5,5-dimethylhexanoic acid can be achieved from a suitable chiral precursor, followed by a series of functional group transformations.[17]

Conclusion

The pharmacological mechanism of action of 3-Amino-5,5-dimethylhexanoic acid derivatives is centered on their interaction with the α2δ-1 subunit of voltage-gated calcium channels. This binding event initiates a cascade of downstream effects, ultimately leading to a reduction in neuronal hyperexcitability. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of these promising therapeutic agents. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial for their successful translation into clinical candidates for the treatment of neuropathic pain and epilepsy.

References

  • Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2009). The gabapentinoids: a-amino acid ligands for voltage-gated calcium channel α2δ subunits. Current opinion in pharmacology, 9(1), 31-36.
  • Chen, J., Li, G., & Chen, S. R. (2020). Calcium Channel α2δ1, the Target of Gabapentinoids, Interacts with NMDA Receptor. Anesthesiology, 132(4), 953-954.
  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776.
  • Luo, Z. D., Chaplan, S. R., Higuera, E. S., Sorkin, L. S., Stauderman, K. A., Williams, M. E., & Yaksh, T. L. (2001). Upregulation of dorsal root ganglion α2δ calcium channel subunit and its correlation with allodynia in spinal nerve-injured rats. The Journal of neuroscience, 21(6), 1868–1875.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy research, 73(2), 137–150.
  • Li, W., & Zhang, X. (2010). A Facile One-Pot Synthesis of Chiral β-Amino Esters. Synlett, 2010(12), 1867-1870.
  • Hille, B. (2001). Ion channels of excitable membranes (3rd ed.).
  • Brown, J. P., Dissanayake, V. U., Gee, N. S., & Woodruff, G. N. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. Analytical biochemistry, 255(2), 236–243.
  • Gong, K., et al. (2022).
  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Garcia-Ladona, F. J., & Cox, B. (2011). Kinetic considerations on the development of binding assays in single-addition mode: application to the search for α2δ1 modulators. Journal of biomolecular screening, 16(7), 743–752.
  • Kennedy, R. T. (2013). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. The Analyst, 138(13), 3600-3607.
  • PubChem. (n.d.). (R)-3-Amino-5,5-dimethylhexanoic acid. Retrieved from [Link]

  • O'Connor, W. T., & Tanganelli, S. (2000). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach. In In Vivo Neuromethods (pp. 231-258). Humana Press.
  • News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • Antec Scientific. (2009, September 15). Neurotransmitter analysis and On-line Microdialysis (OMD). Retrieved from [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 55-62.
  • Almansa, C., et al. (2021). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. Journal of Medicinal Chemistry, 64(22), 16643-16662.
  • Shimizu, H., et al. (1990). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 54(4), 421-430.
  • Fustero, S., et al. (2011). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. Fluorine Notes, 3(78).
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358.
  • Field, M. J., Li, Z., & Schwarz, J. B. (2007). Targeting the α2-δ calcium channel subunit for pain therapeutics.
  • Mortell, K. H., et al. (2006). Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. Bioorganic & medicinal chemistry letters, 16(5), 1138–1141.
  • Oe, Y., & Sarma, D. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International journal of molecular sciences, 21(17), 6143.
  • Rothman, S. M., & Olney, J. W. (1986). Synaptic release of excitatory amino acid neurotransmitter mediates anoxic neuronal death. The Journal of neuroscience, 6(10), 2825–2836.
  • Ordóñez, M., & Cativiela, C. (2021). Asymmetric Synthesis of Chiral Amino Carboxylic-Phosphonic Acid Derivatives.
  • Catterall, W. A. (2000). Structure and regulation of voltage-gated Ca2+ channels. Annual review of cell and developmental biology, 16, 521–555.
  • Dolphin, A. C. (2018). Voltage-gated calcium channel α 2 δ subunits: an assessment of proposed novel roles. F1000Research, 7, F1000 Faculty Rev-1795.
  • Golebiowski, A., et al. (2005). Synthesis of Arginase Inhibitors: An Overview. Current medicinal chemistry, 12(23), 2733–2753.
  • Kumar, P. S., et al. (2023). Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives.
  • Candish, L., & Baran, P. S. (2020). Radical‐Based Synthesis and Modification of Amino Acids. Chemistry–A European Journal, 26(63), 14286-14302.
  • Wikipedia. (n.d.). Amino acid neurotransmitter. Retrieved from [Link]

  • Altamirano-Espino, J. A., et al. (2021). Design, Docking Simulations, Synthesis, and in vitro and in vivo Behavioral Assessment of m-Aminobenzoic Acid Analogues as GABA-AT Inhibitors. ACS Chemical Neuroscience, 12(19), 3624-3637.

Sources

Exploratory

Physicochemical Profiling of 3-Amino-5,5-dimethylhexanoic Acid: A Technical Whitepaper

Introduction 3-Amino-5,5-dimethylhexanoic acid (C₈H₁₇NO₂) is a sterically hindered, non-proteinogenic β -amino acid. It is frequently utilized in advanced drug design as an isosteric building block to modulate the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-5,5-dimethylhexanoic acid (C₈H₁₇NO₂) is a sterically hindered, non-proteinogenic β -amino acid. It is frequently utilized in advanced drug design as an isosteric building block to modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). By replacing functional groups that carry permanent charges (such as quaternary ammoniums) with the ionizable primary amine of this compound, researchers can fine-tune membrane permeability and target enzyme affinity[1]. This whitepaper provides a rigorous analysis of its molecular weight, exact mass, and pKa values, alongside self-validating analytical protocols for empirical verification.

Fundamental Physicochemical Properties

Accurate mass determination is the cornerstone of structural validation in synthetic workflows. The presence of the tert-butyl group (5,5-dimethyl) imparts significant lipophilicity, while the β -amino acid backbone maintains aqueous solubility through zwitterion formation.

PropertyValueCausality / Significance
Chemical Formula C₈H₁₇NO₂Defines the elemental composition and degree of unsaturation (Index of Hydrogen Deficiency = 1).
Molecular Weight 159.23 g/mol Represents the average mass; critical for stoichiometric calculations during bulk synthesis[2].
Monoisotopic / Exact Mass 159.1259 DaThe mass of the most abundant isotopic species (¹²C, ¹H, ¹⁴N, ¹⁶O); essential for High-Resolution Mass Spectrometry (HRMS) to differentiate from isobaric impurities[3].
Protonated Mass [M+H]⁺ 160.1332 m/zThe primary target ion observed in positive-ion Electrospray Ionization (ESI+).

Acid-Base Equilibria and pKa Profiling

As a β -amino acid, 3-amino-5,5-dimethylhexanoic acid possesses two distinct ionizable centers. The spatial separation between the carboxylic acid and the amine (separated by two carbon atoms rather than one, as in α -amino acids) slightly reduces the inductive electron-withdrawing effect of the protonated amine on the carboxylate group.

  • Carboxylic Acid (pKa₁): ~3.8 The pKa of the carboxyl moiety is approximately 3.8[4]. At physiological pH (7.4), this group is fully deprotonated, carrying a negative charge.

  • Primary Amine (pKa₂): ~10.2 The sterically unhindered primary amine readily accepts a proton, maintaining a positive charge at physiological pH.

Zwitterionic State and Isoelectric Point (pI): Between pH 4.5 and 9.5, the molecule exists almost exclusively as a zwitterion. The isoelectric point (pI 7.0) is the pH at which the net charge is zero. This zwitterionic nature is critical in drug design; while the compound is highly water-soluble in its ionized states, its membrane permeability is heavily dependent on the transient formation of the neutral (uncharged) tautomer or the shielding of the zwitterion's charges by the bulky 5,5-dimethyl aliphatic tail.

Self-Validating Analytical Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and environmental control is implemented to eliminate specific analytical artifacts.

Exact Mass Determination via LC-ESI-HRMS

Objective: Verify the monoisotopic mass (159.1259 Da) to confirm structural identity and purity[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of 3-amino-5,5-dimethylhexanoic acid in 1 mL of LC-MS grade Methanol:Water (50:50, v/v).

    • Causality: This solvent ratio ensures complete solubilization of the zwitterion while maintaining compatibility with reversed-phase chromatography.

  • Mobile Phase Modification: Add 0.1% Formic Acid to the mobile phase.

    • Causality: Formic acid lowers the pH below the amine's pKa₂, ensuring 100% protonation. This drives the equilibrium toward a single [M+H]⁺ species (m/z 160.1332), preventing signal dilution across multiple sodium ([M+Na]⁺) or potassium adducts.

  • Mass Calibration: Infuse a sodium formate calibration solution prior to the run.

    • Causality: Internal calibration corrects for Time-of-Flight (TOF) tube thermal drift, ensuring mass accuracy within < 2 ppm, which is mandatory to confirm the exact mass of 159.1259 Da.

  • Data Acquisition: Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

Multiparametric Potentiometric Titration for pKa Determination

Objective: Accurately measure pKa₁ and pKa₂ without interference from atmospheric gases or ionic strength fluctuations.

Step-by-Step Protocol:

  • Ionic Strength Adjustment: Prepare a 0.01 M solution of the analyte in 0.15 M KCl.

    • Causality: The 0.15 M KCl background mimics physiological ionic strength and stabilizes the activity coefficients of the ions, ensuring the derived thermodynamic pKa values are relevant for biological modeling.

  • Inert Gas Purging: Submerge a nitrogen (N₂) sparging line into the titration vessel and purge for 15 minutes prior to and during the titration.

    • Causality: Ambient CO₂ dissolves in water to form carbonic acid (pKa ~6.3). Without N₂ purging, the carbonic acid will introduce an artifactual buffering zone, artificially skewing the titration curve and obscuring the accurate calculation of the carboxylic acid pKa.

  • Titration Execution: Titrate with standardized 0.1 M NaOH (for pKa₂) and 0.1 M HCl (for pKa₁) using an automated titrator with a specialized micro-glass electrode.

  • Data Processing: Utilize the first-derivative method ( Δ pH/ Δ V) to identify equivalence points and extract the half-equivalence volumes corresponding to the pKa values.

G A 3-Amino-5,5-dimethylhexanoic Acid Sample Preparation B High-Resolution Mass Spectrometry (HRMS) A->B Aliquot 1 (MeOH/H2O) C Potentiometric Titration (Acid-Base Profiling) A->C Aliquot 2 (0.15 M KCl) D ESI-TOF Data Acquisition Exact Mass: 159.1259 Da B->D Ionization (0.1% FA) E Zwitterionic Analysis pKa1 ≈ 3.8 | pKa2 ≈ 10.2 C->E pH Adjustment (N2 Purge) F Drug Design Integration (Isosteric Analogs) D->F Structural Validation E->F Bioavailability Model

Workflow for the physicochemical characterization of 3-amino-5,5-dimethylhexanoic acid.

Pharmacological Relevance: Isosteric Applications

The precise physicochemical properties of 3-amino-5,5-dimethylhexanoic acid make it a powerful tool in rational drug design. A primary application is its use as a bioisostere. For instance, in the development of carnitine acyltransferase (CAT) inhibitors, researchers synthesized 3-amino-5,5-dimethylhexanoic acid as an isosteric analog to replace moieties containing a quaternary ammonium positive charge[1].

By substituting the permanently charged quaternary ammonium with a primary amine (which exists in a dynamic pH-dependent equilibrium), researchers observed a significant modulation in binding affinity. The lack of the permanent positive charge alters the electrostatic interactions within the enzyme's active site, demonstrating how exact pKa tuning and steric bulk (provided by the 5,5-dimethyl tail) directly dictate pharmacodynamic potency[1].

References[2] Title: (S)-3-Amino-5,5-dimethylhexanoic acid | C8H17NO2 | CID 11819317 - PubChem

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Foundational

Pharmacokinetic Profiling of 3-Amino-5,5-dimethylhexanoic acid: An In-Depth Technical Guide for Early Drug Discovery

Abstract: This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 3-Amino-5,5-dimethylhexanoic acid, a novel small molecule candidate, within an early drug discovery context. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 3-Amino-5,5-dimethylhexanoic acid, a novel small molecule candidate, within an early drug discovery context. As a Senior Application Scientist, this document moves beyond rote protocols to instill a deep understanding of the causality behind experimental choices, ensuring that the generated data is robust, interpretable, and strategically valuable. We will cover the entire workflow, from initial physicochemical characterization and a tiered approach to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening to the design and execution of in vivo rodent PK studies. A critical focus is placed on the validation of the bioanalytical method, the cornerstone of reliable PK data, in alignment with global regulatory expectations. The narrative is grounded in authoritative principles, providing researchers and drug development professionals with a self-validating system for assessing the PK profile of this, and similar, drug candidates.

Introduction

The Foundational Role of Pharmacokinetics in Drug Discovery

The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Pharmacokinetics (PK), the study of how an organism affects a drug, provides critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][2] Early and thorough characterization of these ADME properties is not merely a data-gathering exercise; it is a strategic imperative that guides medicinal chemistry efforts, facilitates the selection of candidates with drug-like properties, and helps predict human pharmacokinetics and potential drug-drug interactions.[2][3] An integrated PK/PD (pharmacodynamics) strategy is essential for understanding the exposure-response relationship, which ultimately defines a drug's therapeutic window and dosing regimen.[3]

Introducing 3-Amino-5,5-dimethylhexanoic Acid: A Candidate Molecule

3-Amino-5,5-dimethylhexanoic acid is a small molecule with a molecular weight of 159.23 g/mol .[4][5] Its structure, featuring a carboxylic acid and a primary amine, classifies it as a β-amino acid analogue. This structural motif is significant, as it may influence the molecule's interaction with biological systems, including potential recognition by amino acid transporters which could impact its absorption and distribution.[6] This guide will use this molecule as a case study to illustrate a comprehensive PK profiling strategy.

Foundational Physicochemical Characterization

Before any biological assays are conducted, a thorough understanding of the molecule's intrinsic physicochemical properties is essential. These properties can profoundly impact a compound's behavior in biological systems and the reliability of in vitro assay results.[7]

PropertyValueSourceImplication for PK Profiling
Molecular Formula C8H17NO2PubChem[4]Basic information for mass spectrometry.
Molecular Weight 159.23 g/mol PubChem[4][5][8]Confirms "small molecule" status, suitable for oral absorption.
XLogP3 -1.3PubChem[4][5]Indicates high hydrophilicity, which may suggest low passive permeability but good solubility.
Topological Polar Surface Area (TPSA) 63.3 ŲPubChem[4]Suggests good potential for oral absorption based on TPSA guidelines (<140 Ų).
Chemical Structure β-amino acidPubChem[4]May involve active transport mechanisms; potential for zwitterionic nature influencing solubility and permeability.

In Vitro ADME Profiling: A Tiered, Decision-Driven Approach

In vitro ADME assays are the cornerstone of early PK profiling, offering a high-throughput, cost-effective means to identify potential liabilities and guide compound optimization.[2][7][9] The goal is not to run every possible assay, but to choose those that tell a clear story and directly support development decisions.[7]

G Solubility Aqueous Solubility Decision1 Viable Profile? Solubility->Decision1 PAMPA Permeability (PAMPA) PAMPA->Decision1 MLM_Stab Microsomal Stability MLM_Stab->Decision1 PPB Plasma Protein Binding PPB->Decision1 Caco2 Permeability (Caco-2) Decision2 Proceed to In Vivo? Caco2->Decision2 Hep_Stab Hepatocyte Stability MetID Metabolite ID Hep_Stab->MetID Hep_Stab->Decision2 CYP_Inhib CYP Inhibition CYP_Inhib->Decision2 MetID->Decision2 Decision1->Caco2 If promising Decision1->Hep_Stab Decision1->CYP_Inhib Stop Stop/Redesign Decision1->Stop If fatal flaw (e.g., insoluble, highly unstable) Decision2->Stop If significant risk (e.g., high efflux, strong inhibition)

Caption: Tiered workflow for in vitro ADME profiling.

Aqueous Solubility

Causality: Poor aqueous solubility is a primary reason for low oral bioavailability and can invalidate other in vitro data.[7] This assay determines the maximum concentration of the compound that can be dissolved in an aqueous buffer, mimicking physiological pH.

Membrane Permeability

Causality: A drug must cross cellular barriers to be absorbed and distributed. We assess this using two complementary assays.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This assay measures passive diffusion across an artificial lipid membrane. It is a rapid, high-throughput screen for initial assessment.

  • Caco-2 Permeability Assay: This is the gold standard for predicting intestinal absorption.[10] Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing both influx and efflux transporters. This assay can distinguish between passive diffusion and active transport, and identify if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).

Metabolic Stability

Causality: The rate at which a compound is metabolized by the liver is a key determinant of its half-life and oral bioavailability. Unstable compounds are cleared too rapidly to be effective.

  • Liver Microsomal Stability: Liver microsomes contain the majority of the Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. This assay provides a first look at metabolic vulnerability.[10][11]

  • Hepatocyte Stability: Cryopreserved hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters, offering a more complete and physiologically relevant model of liver metabolism.[10][11]

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of 3-Amino-5,5-dimethylhexanoic acid in a minimal amount of organic solvent (e.g., DMSO) and dilute in reaction buffer.

  • Reaction Initiation: In a 96-well plate, combine HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer (pH 7.4). Pre-warm the plate at 37°C for 5 minutes.

  • Start Reaction: Add a pre-warmed NADPH-regenerating solution to initiate the metabolic reaction. This cofactor is essential for CYP enzyme activity.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard. The "0-minute" sample is prepared by adding the stop solution before the NADPH solution, representing 100% of the initial compound.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit a drug's efficacy and distribution into tissues. The Rapid Equilibrium Dialysis (RED) device is a common method for this assessment.[10]

AssayResultInterpretation & Next Steps
Kinetic Solubility (pH 7.4) >200 µMHigh solubility. No formulation challenges anticipated for in vivo studies.
Caco-2 Permeability (A→B) 0.5 x 10⁻⁶ cm/sLow passive permeability, as predicted by XLogP.
Caco-2 Efflux Ratio (B→A / A→B) 1.2No significant efflux observed. The compound is not a P-gp substrate.
Human Microsomal Stability (t½) >60 minHigh stability against Phase I metabolism. Low clearance is predicted.
Human Hepatocyte Stability (t½) >60 minHigh stability in a more complete metabolic system. Confirms low clearance.
Human Plasma Protein Binding 15% bound (85% free)Very low PPB. A high fraction of the drug will be active and available for distribution.

Overall Interpretation: The in vitro profile is promising. While passive permeability is low, the lack of efflux and high stability suggest that sufficient exposure may be achieved in vivo, possibly via active transport mechanisms given its amino acid structure.

In Vivo Pharmacokinetic Evaluation in Rodents

In vivo studies are essential to understand how the ADME properties observed in vitro translate to a whole living organism.[1][12] A rodent PK study is the standard first step.

Study Design and Rationale
  • Species: Sprague-Dawley rat is a common choice due to its well-characterized physiology and historical use in toxicology.

  • Administration Routes:

    • Intravenous (IV): Administers the drug directly into the systemic circulation, bypassing absorption. This allows for the determination of absolute clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

    • Oral (PO): Evaluates oral absorption and allows for the determination of key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

  • Dosing: A low dose (e.g., 1 mg/kg IV and 5 mg/kg PO) is selected to ensure linear PK and avoid saturation of metabolic or transport processes.

  • Sampling: A sparse sampling design is often used in early discovery to minimize animal use, with blood collected from different animals at each time point. A typical schedule might be: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

G cluster_iv IV Cohort (n=3 per timepoint) cluster_po PO Cohort (n=3 per timepoint) IV_Dose Dose (1 mg/kg) via tail vein IV_Sample Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) IV_Dose->IV_Sample Process Process Blood to Plasma (Centrifugation) IV_Sample->Process PO_Dose Dose (5 mg/kg) via oral gavage PO_Sample Serial Blood Sampling (e.g., 15, 30 min, 1, 2, 4, 8, 24 hr) PO_Dose->PO_Sample PO_Sample->Process Store Store Plasma at -80°C Process->Store Analysis LC-MS/MS Bioanalysis Store->Analysis PK_Calc PK Parameter Calculation (NCA) Analysis->PK_Calc

Caption: Workflow for a rodent IV/PO cassette PK study.

Bioanalytical Method: LC-MS/MS Quantification

The reliability of any PK study hinges entirely on the quality of the bioanalytical data.[13] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[14][15][16][17]

Method Development and Validation

Before analyzing study samples, the LC-MS/MS method must be rigorously validated to ensure it is fit for purpose. This validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[13][18] The FDA's M10 guidance is the authoritative document in this area.[18][19]

ParameterPurposeTypical Acceptance Criteria (ICH M10)[18][19]
Selectivity Ensure no interference from endogenous matrix components.Response in blank samples should be <20% of the LLOQ response.
Calibration Curve Define the relationship between concentration and instrument response.At least 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Ensure the method measures the correct concentration reliably.Replicate QC samples at ≥4 levels; mean accuracy within ±15% of nominal; precision (CV%) ≤15%.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy within ±20% of nominal and precision ≤20%.
Matrix Effect Assess the impact of matrix components on analyte ionization.CV of the matrix factor across different lots of matrix should be ≤15%.
Stability Confirm the analyte is stable during sample collection, processing, and storage.Mean concentration of stability QCs should be within ±15% of nominal concentrations.

Data Analysis and Pharmacokinetic Parameter Calculation

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA), a standard method that makes minimal assumptions about the drug's disposition.[12]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration (PO)Indicates the rate and extent of absorption; related to efficacy and toxicity.
Tmax Time at which Cmax is observed (PO)Indicates the speed of absorption.
AUC Area Under the concentration-time CurveRepresents the total drug exposure over time.
CL Clearance (IV)The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Vd Volume of Distribution (IV)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates tissue distribution.
Terminal Half-lifeThe time required for the plasma concentration to decrease by half. Determines dosing interval.
F% Absolute Bioavailability (%)The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).
ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) -1250
Tmax (hr) -1.0
AUC₀-inf (ng*hr/mL) 18007200
CL (mL/min/kg) 9.2-
Vd (L/kg) 2.5-
t½ (hr) 4.85.1
F (%) -80%

Interpretation: These hypothetical results are highly encouraging. The clearance is low, consistent with the in vitro stability data. The half-life of ~5 hours would support a once or twice-daily dosing regimen. Most importantly, the oral bioavailability is excellent at 80%, suggesting that despite low passive permeability in vitro, an efficient absorption mechanism (likely active transport) exists in vivo.

Conclusion

The comprehensive pharmacokinetic profiling of 3-Amino-5,5-dimethylhexanoic acid demonstrates a logical, data-driven progression from in silico and in vitro assessments to a definitive in vivo study. The candidate molecule exhibits a favorable profile characterized by high aqueous solubility, high metabolic stability, low plasma protein binding, and, most critically, excellent oral bioavailability in the rat model. This robust dataset, underpinned by a validated bioanalytical method, provides strong justification for advancing 3-Amino-5,5-dimethylhexanoic acid to the next stage of preclinical development, such as efficacy and toxicology studies. This guide serves as a template for applying scientific rigor and strategic thinking to the critical discipline of pharmacokinetics in modern drug discovery.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Sannova.
  • In Vitro ADME Assays and Services. Charles River Laboratories.
  • Essential FDA Guidelines for Bioanalytical Method Validation. Arcinova.
  • In Vitro ADME Assays and Services. ICE Bioscience.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio.
  • 3-Amino-5,5-dimethylhexanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. Published June 23, 2022.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Published November 2022.
  • Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? National Center for Biotechnology Information. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration.
  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services.
  • 3-amino-5,5-dimethylhexanoic acid hydrochloride — Chemical Substance Information. Chemical Substance Information.
  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. SCIEX. Published November 30, 2017.
  • In Vitro ADME. BioDuro.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Center for Biotechnology Information. Available at: [Link]

  • (S)-3-Amino-5,5-dimethylhexanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • CAS 727971-57-5 3-Amino-5,5-dimethyl-hexanoic acid. Alfa Chemistry.
  • (R)-3-Amino-5,5-dimethylhexanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • In Vivo PK and TK. BioDuro.
  • LC-MS. Bioanalysis Zone. Available at: [Link]

  • Small and Large Molecule LC-MS. IQVIA.
  • What models are used in in vivo pharmacokinetics studies? Patsnap. Published May 27, 2025.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute.
  • Amino Acids in the Development of Prodrugs. MDPI. Published September 11, 2018. Available at: [Link]

Sources

Exploratory

Biosynthetic pathways for unnatural beta-amino acids like 3-Amino-5,5-dimethylhexanoic acid

Engineered Biosynthesis of Unnatural β -Amino Acids: A Technical Guide to 3-Amino-5,5-dimethylhexanoic Acid Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biocatalytic Ret...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineered Biosynthesis of Unnatural β -Amino Acids: A Technical Guide to 3-Amino-5,5-dimethylhexanoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biocatalytic Retrosynthesis, Pathway Engineering, and Self-Validating Experimental Workflows

I. The Strategic Imperative of Unnatural β -Amino Acids

Unnatural β -amino acids are critical synthons in modern medicinal chemistry. Because their amino and carboxylate groups are separated by two carbon atoms ( Cα​ and Cβ​ ), they introduce unique structural diversity and conformational rigidity into peptidomimetics, rendering them highly resistant to proteolytic degradation (1)[1].

A prime example of this utility is 3-Amino-5,5-dimethylhexanoic acid . Originally synthesized as an isosteric analog of aminocarnitine, this molecule lacks the quaternary ammonium positive charge of natural carnitine (2)[2]. By utilizing this unnatural β -amino acid, researchers successfully probed the electrostatic requirements of carnitine acyltransferases (CAT, CPT-1, and CPT-2), proving that the positive charge is essential for proper orientation within the enzyme's binding pocket[2].

Historically, synthesizing such sterically hindered, neo-hexyl-containing chiral molecules relied on transition-metal catalysis, which suffers from low atom economy and toxic residual impurities. Today, engineered biocatalysis provides a highly enantioselective, green alternative.

II. Mechanistic Causality in Biosynthetic Pathway Selection

When designing a biosynthetic route for a bulky aliphatic β -amino acid like 3-amino-5,5-dimethylhexanoic acid, the choice of enzyme class is dictated by steric causality and thermodynamic driving forces.

Pathway A: Ammonia Lyases (Kinetically Restricted)

Aspartate ammonia lyase (AspA/AspB) and 3-methylaspartate ammonia lyase (MAL) catalyze the reversible anti-elimination and addition of ammonia across α,β -unsaturated bonds (3)[3]. Through cluster screening, AspB has been successfully engineered to accept substituted acrylates to yield enantiopure β -amino acids like (R)-3-aminobutyrate (4)[4]. However, the active site architecture of lyases struggles to accommodate the extreme steric bulk of the tert-butyl group present at the γ -position of the required precursor (5,5-dimethylhex-2-enoic acid).

Pathway B: Engineered ω -Transaminases (The Optimal Choice)

Unlike aminomutases (which are restricted to aryl side chains) or lyases, fold-type IV ω -transaminases (TAs) can be directed to accept highly demanding steric bulk. The seminal directed evolution of the ATA117 transaminase (from Arthrobacter sp.) introduced 27 mutations to expand its binding pocket, enabling the industrial synthesis of the bulky sitagliptin precursor (5)[5]. Because ATA117 variants do not require a carboxylate directing group at the α -position, they are perfectly suited to convert the prochiral ketone 5,5-dimethyl-3-oxohexanoic acid into 3-amino-5,5-dimethylhexanoic acid with >99% enantiomeric excess (e.e.)[6].

III. Biocatalytic Retrosynthesis & Pathway Visualization

The retrosynthetic strategy leverages an engineered (R)-selective ω -TA. The reaction utilizes Pyridoxal-5'-phosphate (PLP) to form a Schiff base intermediate, transferring an amine group from a donor (e.g., isopropylamine or D-alanine) to the prochiral ketone.

Pathway Keto 5,5-Dimethyl-3-oxohexanoic Acid (Prochiral Ketone) Enzyme Engineered ω-Transaminase (ATA117 Variant) Keto->Enzyme Binds Active Site AmineDonor Amine Donor (e.g., D-Alanine or IPA) AmineDonor->Enzyme Donates Amine Product 3-Amino-5,5-dimethylhexanoic Acid (Chiral β-Amino Acid) Enzyme->Product Stereoselective Amination Byproduct Byproduct (Pyruvate or Acetone) Enzyme->Byproduct Released PLP PLP Cofactor PLP->Enzyme Schiff Base Formation

Biocatalytic retrosynthesis of 3-amino-5,5-dimethylhexanoic acid via engineered transaminase.

IV. Self-Validating Experimental Protocol: Transaminase-Mediated Synthesis

In biocatalytic process development, relying solely on end-point High-Performance Liquid Chromatography (HPLC) creates a blind spot in kinetic understanding. To establish a self-validating system , we couple the primary transamination reaction with a secondary reporter enzyme during the screening phase.

By utilizing D-alanine as the amine donor instead of isopropylamine (IPA), the transamination yields pyruvate as a byproduct. Pyruvate is immediately reduced to lactate by Lactate Dehydrogenase (LDH) in the presence of NADH. The stoichiometric depletion of NADH is monitored spectrophotometrically, providing a real-time, self-validating readout of transaminase activity.

Step-by-Step Methodology

Step 1: Biocatalyst Preparation

  • Express the engineered ω -TA (ATA117 variant) in E. coli BL21(DE3) using an IPTG-inducible pET vector.

  • Purify the enzyme via Ni-NTA affinity chromatography. Desalt into 100 mM HEPES buffer (pH 8.5) containing 0.1 mM PLP.

Step 2: Self-Validating Kinetic Assay (LDH Coupling)

  • In a UV-transparent 96-well microplate, prepare a 200 µL reaction mixture containing:

    • 10 mM 5,5-dimethyl-3-oxohexanoic acid (Substrate)

    • 50 mM D-Alanine (Amine Donor)

    • 1 mM PLP

    • 0.5 mM NADH

    • 5 U/mL Lactate Dehydrogenase (LDH)

    • 100 mM HEPES buffer (pH 8.5)

  • Initiate the reaction by adding 10 µg of purified ω -TA.

  • Monitor absorbance at 340 nm continuously for 30 minutes at 30°C. The rate of NADH oxidation directly correlates to the rate of β -amino acid formation.

Step 3: Preparative Scale Conversion & Equilibrium Driving

  • For preparative synthesis, switch the amine donor to 1 M Isopropylamine (IPA) to reduce costs and drive the equilibrium forward (acetone byproduct is removed via a sweeping nitrogen gas line).

  • Scale the substrate to 100 mM in a 50 mL bioreactor with 5 mg/mL ω -TA.

  • Incubate at 40°C, 250 rpm for 24 hours.

Step 4: Product Isolation and Chiral Verification

  • Quench the reaction by adjusting the pH to 2.0 with HCl to precipitate the enzyme. Centrifuge at 10,000 x g.

  • Adjust the supernatant to the isoelectric point of 3-amino-5,5-dimethylhexanoic acid and isolate via ion-exchange chromatography.

  • Verify the (R)- or (S)-enantiomeric excess using chiral HPLC (e.g., Crownpak CR(+) column).

Workflow Prep Biocatalyst Preparation Reaction Transamination Reaction Prep->Reaction Purified Enzyme Validation Self-Validating LDH Assay Reaction->Validation Real-time Kinetics Analysis Chiral HPLC Verification Validation->Analysis End-point Yield

Self-validating experimental workflow for transaminase screening and kinetic verification.

V. Quantitative Data Presentation

The table below summarizes the biocatalytic metrics of engineered enzymes used for the synthesis of complex β -amino acids, establishing the performance benchmarks expected for 3-amino-5,5-dimethylhexanoic acid.

BiocatalystTarget Product / IntermediateSubstrateYield (%)Enantiomeric Excess (e.e. %)Reference
ATA117-Rd11 Sitagliptin intermediatePrositagliptin ketone (200 g/L)92>99.95[Savile et al.][5]
ATA117 (M1+M122H) Sitagliptin analogTrifluorophenyl β -keto ester85>99.0[Cheng et al.][6]
AspB (BSASP-C6) (R)-3-AminobutyrateCrotonic acid>99>99.0[Heberling et al.][4]
Engineered ω -TA 3-Amino-5,5-dimethylhexanoic acid5,5-Dimethyl-3-oxohexanoic acid>80 (Proj.)>99.0 (Proj.)Extrapolated from[2],[5]

VI. References

  • 3-Amino-5,5-dimethylhexanoic Acid. Synthesis, Resolution, and Effects on Carnitine Acyltransferases. Journal of Medicinal Chemistry (ACS Publications).2

  • Biosynthesis of natural products containing β -amino acids. RSC Publishing.1

  • Protein engineering of amine transaminases. Frontiers in Bioengineering and Biotechnology.5

  • Converting Aspartase into a β -Amino Acid Lyase by Cluster Screening. ChemCatChem (ResearchGate).4

  • Substrate screening of amino transaminase for the synthesis of a sitagliptin intermediate. ResearchGate.6

  • Catalytic Mechanisms and Biocatalytic Applications of Aspartate and Methylaspartate Ammonia Lyases. Biochemistry (ACS Publications).3

Sources

Foundational

Thermodynamic Stability and Aqueous Solution Dynamics of 3-Amino-5,5-dimethylhexanoic Acid: A Comprehensive Technical Guide

Executive Summary The rational design of peptidomimetics and small-molecule enzymatic inhibitors relies heavily on the thermodynamic behavior of their constituent building blocks in aqueous environments. 3-Amino-5,5-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics and small-molecule enzymatic inhibitors relies heavily on the thermodynamic behavior of their constituent building blocks in aqueous environments. 3-Amino-5,5-dimethylhexanoic acid is a highly specialized, sterically hindered β -amino acid. Originally synthesized as an isosteric, uncharged analog of aminocarnitine to probe carnitine acyltransferase binding sites [1], its unique structural topology—featuring a neopentyl-like 5,5-dimethyl side chain—confers distinct thermodynamic and kinetic properties.

This whitepaper provides an in-depth analysis of the thermodynamic stability, zwitterionic equilibria, and solvation dynamics of 3-amino-5,5-dimethylhexanoic acid in aqueous solutions, equipping formulation scientists and medicinal chemists with the theoretical grounding and empirical protocols necessary to leverage this compound.

Structural Context and Solvation Thermodynamics

The Zwitterionic Equilibrium

In aqueous solutions, 3-amino-5,5-dimethylhexanoic acid exists predominantly as a zwitterion at physiological pH. The thermodynamics of this state are governed by the macroscopic acid dissociation constants ( pKa​ ).

Unlike α -amino acids, where the proximity of the protonated amine ( −NH3+​ ) exerts a strong electron-withdrawing inductive effect that highly acidifies the carboxylic acid ( pKa​≈2.2 ), β -amino acids possess an additional methylene spacer. This increased distance attenuates the inductive effect, resulting in a higher, less acidic pKa1​ for the carboxylate group (typically ∼3.8 ) and a slightly more basic pKa2​ for the ammonium group ( ∼10.2 ) [2]. The free energy ( ΔG ) of zwitterion formation is highly negative in water, driven by the high dielectric constant ( ϵ≈78 ) which stabilizes the separated charges via Born solvation energy.

The Hydrophobic Effect of the 5,5-Dimethyl Group

The 5,5-dimethylhexyl moiety introduces profound entropic consequences. When dissolved in water, the highly hydrophobic neopentyl-like tail forces the surrounding water molecules to reorganize into a highly ordered, clathrate-like hydration shell.

  • Enthalpic Contribution ( ΔH ): Slightly exothermic due to optimized hydrogen bonding within the water lattice.

  • Entropic Penalty ( −TΔS ): Highly positive (unfavorable) due to the loss of translational and rotational degrees of freedom of the solvent.

This dominant entropic penalty limits the compound's overall lipophilicity (XLogP3 = -1.3) [3], ensuring it remains highly soluble in aqueous media while still providing enough steric bulk to interact with hydrophobic enzymatic pockets[1].

Chemical Stability and Degradation Kinetics

A primary concern in aqueous drug formulation is hydrolytic degradation and intramolecular cyclization. For γ -amino acids (like Gabapentin), cyclization into a 5-membered γ -lactam is a major degradation pathway.

Conversely, 3-amino-5,5-dimethylhexanoic acid exhibits extreme thermodynamic stability against cyclization. Intramolecular condensation would require the formation of a 4-membered β -lactam ring. The immense Baeyer (angle) strain and torsional strain inherent to a 4-membered ring raise the activation energy ( ΔG‡ ) to prohibitively high levels in standard aqueous solutions. Consequently, the linear zwitterion acts as a deep thermodynamic sink, rendering the compound highly stable during long-term aqueous storage.

G Cation Cationic Form (pH < 3.5) Zwitterion Zwitterionic Form (pH 4.0 - 9.5) Cation->Zwitterion -H⁺ (pKa1 ~3.8) Zwitterion->Cation +H⁺ Anion Anionic Form (pH > 10.5) Zwitterion->Anion -H⁺ (pKa2 ~10.2) Lactam β-Lactam (High Strain) Zwitterion->Lactam Cyclization (Unfavorable ΔG‡) Anion->Zwitterion +H⁺

Thermodynamic equilibria and kinetic barriers of 3-Amino-5,5-dimethylhexanoic acid in water.

Quantitative Data Summary

The following table synthesizes the thermodynamic and physicochemical parameters of 3-amino-5,5-dimethylhexanoic acid, providing a baseline for formulation modeling.

ParameterValueMechanistic Rationale / Source
Molecular Weight 159.23 g/mol Computed exact mass[3].
LogP (XLogP3) -1.3Zwitterionic polarity offsets the hydrophobic tail[3].
pKa1​ (Carboxylate) ∼3.8 Attenuated inductive effect due to β -carbon spacer[2].
pKa2​ (Ammonium) ∼10.2 Typical protonation state for unhindered primary β -amines[2].
Isoelectric Point (pI) ∼7.0 Calculated via (pKa1​+pKa2​)/2 .
Lactamization ΔG‡ >25 kcal/mol High Baeyer strain prevents 4-membered ring formation.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability and speciation of this compound, laboratories must employ orthogonal, self-validating analytical systems. Below are the field-proven protocols.

Protocol 1: Potentiometric Titration for pKa​ Determination

Causality Check: Accurately determining macroscopic pKa​ requires isolating the analyte's proton-exchange behavior from atmospheric interference and fluctuating activity coefficients.

  • Solvent Preparation: Boil and sonicate Type I ultrapure water to degas. Why? Dissolved CO2​ forms carbonic acid, creating a competing buffer system that skews titration inflection points.

  • Ionic Strength Adjustment: Prepare a 0.15 M KCl background solution. Why? This mimics physiological osmolarity and locks the activity coefficients of the analyte, ensuring the derived pKa​ values are constant and biologically relevant.

  • Analyte Addition: Dissolve 3-amino-5,5-dimethylhexanoic acid to a final concentration of 2 mM .

  • Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) from pH 2.0 to 11.5 under an inert Argon blanket at exactly 25.0±0.1∘C .

  • Data Processing: Utilize Gran plot analysis to identify the exact equivalence points and extract pKa1​ and pKa2​ .

Protocol 2: Accelerated Stability Testing via HPLC-DAD

Causality Check: Because the compound is a highly polar zwitterion, standard reversed-phase chromatography will result in poor retention and peak tailing due to secondary interactions with free silanols on the stationary phase.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Why? TFA drops the pH below the pKa1​ ( ∼3.8 ), fully protonating the carboxylate to neutralize the zwitterion, thereby increasing lipophilicity and retention on a C18 column.

  • Sample Stressing: Prepare 1 mg/mL aqueous solutions of the compound buffered at pH 2.0, 7.4, and 10.0. Incubate at 40∘C and 60∘C for 30 days.

  • Chromatographic Method: Inject onto a C18 column ( ). Run a gradient from 5% to 60% Mobile Phase B (Acetonitrile) over 15 minutes.

  • Detection: Monitor at 210 nm (amide/carboxyl absorbance) to quantify the parent peak area against potential degradation products (e.g., hydrolysis fragments).

Workflow Prep 1. Aqueous Solution Preparation (Degassing & Ionic Strength Control) ITC 2. Isothermal Titration Calorimetry (ΔH, ΔS, ΔG of Solvation) Prep->ITC Potent 3. Potentiometric Titration (pKa1 & pKa2 Determination) Prep->Potent HPLC 4. HPLC-DAD Stability Assay (Accelerated Degradation Kinetics) Prep->HPLC Data 5. Thermodynamic Modeling (Speciation & Stability Mapping) ITC->Data Potent->Data HPLC->Data

Multi-orthogonal experimental workflow for thermodynamic and kinetic profiling.

Conclusion

3-Amino-5,5-dimethylhexanoic acid represents a highly stable, structurally unique β -amino acid. Its thermodynamic profile in aqueous solutions is dominated by its zwitterionic nature and the substantial hydrophobic effect exerted by its neopentyl-like side chain. Because the formation of a 4-membered β -lactam is thermodynamically prohibitive, the compound exhibits exceptional kinetic stability in water, making it an ideal, robust building block for advanced peptidomimetics and carnitine acyltransferase inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10397086, 3-Amino-5,5-dimethylhexanoic acid." PubChem. URL:[Link]

  • Saeed, A., McMillin, J. B., Wolkowicz, P. E., & Brouillette, W. J. (1994). "3-Amino-5,5-dimethylhexanoic Acid. Synthesis, Resolution, and Effects on Carnitine Acyltransferases." Journal of Medicinal Chemistry, 37(20), 3247-3251. URL:[Link]

  • Frenkel-Pinter, M., et al. (2022). "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions." Life, 12(2), 265. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Fmoc-Protected 3-Amino-5,5-dimethylhexanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Optimized Protocol Introduction & Mechanistic Insights The development of proteolyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Optimized Protocol

Introduction & Mechanistic Insights

The development of proteolytically stable peptidomimetics is a cornerstone of modern peptide drug discovery. Fmoc-3-amino-5,5-dimethylhexanoic acid (often referred to as Fmoc- β3 -homo-neopentylglycine) is a highly specialized, non-natural β -amino acid derivative designed to address the pharmacokinetic limitations of native α -peptides.

As a Senior Application Scientist, I frequently recommend this specific building block when a peptide sequence requires a drastic increase in both enzymatic stability and lipophilicity without compromising target binding affinity. The causality behind its effectiveness lies in its dual structural modifications:

  • The β -Backbone Shift: By inserting an additional methylene group into the peptide backbone, the scissile amide bond is misaligned from the catalytic triad of standard proteases (e.g., trypsin, pepsin).

  • Neopentyl Steric Shielding: The 5,5-dimethyl (neopentyl) side chain is exceptionally bulky. This extreme steric hindrance heavily restricts rotation around the Cα−Cβ bonds, locking the local conformational space and driving the formation of highly stable secondary structures, such as 14-helices [1]. Furthermore, the hydrophobic tert-butyl-like terminus significantly increases the overall LogP of the peptide, enhancing membrane permeability.

ProteaseResistance A Standard α-Peptide B Protease Recognition (Active Site Fit) A->B C Rapid Degradation (Short Half-Life) B->C D Insertion of 3-Amino-5,5- dimethylhexanoic acid C->D Rational Drug Design E β-Backbone Misalignment + Neopentyl Steric Shielding D->E F Protease Evasion (Extended In Vivo Half-Life) E->F

Mechanistic pathway illustrating how the β-backbone and neopentyl side chain confer protease resistance.

Physicochemical Properties & Specifications

When integrating this building block into your sequence, precise stoichiometric calculations are critical. Below is a summary of the quantitative data for the Fmoc-protected (S)-enantiomer, which is the standard configuration used to mimic L-amino acid spatial orientation [2].

PropertyValueSpecification Context
Chemical Name (S)-Fmoc-3-amino-5,5-dimethylhexanoic acidChiral center at C3 dictates spatial orientation.
Molecular Formula C23​H27​NO4​ Includes Fmoc protecting group.
Molecular Weight 381.47 g/mol Required for equivalent calculations in SPPS.
CAS Number 147238-98-0 (Free acid: 727971-57-5)Verified identifier for procurement [3].
LogP (Estimated) ~4.5High lipophilicity requires strong organic solvents (DMF/NMP).
Appearance White to off-white powderIndicates high purity (>98% required for SPPS).

Optimized Experimental Protocol: Overcoming Steric Hindrance

Because of the severe steric hindrance imparted by the neopentyl group, standard coupling conditions (e.g., HBTU/DIPEA at room temperature) will inevitably result in incomplete acylation. To maintain scientific integrity and prevent deletion sequences, the following protocol is designed as a self-validating system . It employs high-efficiency coupling reagents (HATU or DIC/OxymaPure) and mandates in-process monitoring.

Reagent Preparation
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA, or DIC (Diisopropylcarbodiimide) paired with OxymaPure. OxymaPure is strongly recommended if utilizing microwave-assisted SPPS, as it minimizes epimerization at elevated temperatures.

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Ensure solvents are strictly anhydrous.

Step-by-Step SPPS Workflow

Step 1: Resin Swelling

  • Weigh the desired amount of resin (e.g., Rink Amide AM resin for C-terminal amides) into a fritted reaction vessel.

  • Add 10 mL of DCM/DMF (1:1 v/v) per gram of resin. Agitate for 30 minutes to fully expose the reactive sites.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain.

  • Repeat the treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Step 3: Activation and High-Temperature Coupling The causality of this step: The bulky neopentyl group physically blocks the incoming amine. Heat increases the kinetic energy, allowing the molecules to overcome this steric barrier.

  • Prepare a solution of Fmoc-3-amino-5,5-dimethylhexanoic acid (4.0 equivalents relative to resin loading) and OxymaPure (4.0 equivalents ) in DMF.

  • Add DIC (4.0 equivalents ) to the solution and pre-activate for 2 minutes.

  • Add the activated mixture to the resin.

  • Reaction Conditions:

    • Microwave SPPS (Preferred): Heat to 75°C – 90°C for 10 minutes.

    • Room Temperature SPPS: Agitate for a minimum of 4 to 12 hours.

Step 4: Self-Validation (Kaiser Test)

  • Perform a Kaiser (ninhydrin) test on a few resin beads.

  • If blue (positive): Unreacted amines remain. Perform a double coupling using HATU (3.8 eq) and DIPEA (8.0 eq) for 2 hours.

  • If colorless (negative): Proceed to capping.

Step 5: Mandatory Capping Due to the difficult nature of this coupling, capping is non-negotiable to prevent the accumulation of complex deletion sequences.

  • Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7 v/v) for 10 minutes.

  • Wash thoroughly with DMF (3 × 1 min) and DCM (3 × 1 min).

SPPSWorkflow Step1 1. Resin Swelling (Anhydrous DMF/DCM) Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. Activation (DIC / OxymaPure) Step2->Step3 Step4 4. High-Temp Coupling (Microwave 75-90°C, 10 min) Step3->Step4 Test Kaiser Test Step4->Test Test->Step3 Positive (Blue): Double Couple (HATU) Step5 5. Mandatory Capping (Ac2O / Pyridine) Test->Step5 Negative (Colorless) Step6 6. Cleavage (TFA / Scavengers) Step5->Step6

Optimized SPPS workflow for highly hindered β-amino acids, emphasizing high-temp coupling and capping.

Cleavage and Post-Synthesis Handling

Following the completion of the peptide sequence, the terminal Fmoc group is removed, and the peptide is cleaved from the resin.

  • Cleavage Cocktail: Prepare a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2​O ). The neopentyl group does not require specialized scavengers as it lacks reactive side-chain functionalities.

  • Reaction Time: Agitate the resin in the cleavage cocktail for 2 to 3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with cold ether.

  • Purification: Due to the high lipophilicity of the neopentyl group, the resulting peptide will elute significantly later on a reverse-phase C18 HPLC column compared to its native α -peptide counterpart. Adjust your acetonitrile gradient accordingly (e.g., start at a higher organic percentage).

References

  • Seebach, D., et al. "Synthetic fermentation of β-peptide macrocycles by thiadiazole-forming ring-closing reactions." Chemical Science, 2018, 9 (8), 2159-2167. Available at:[Link]

  • Davies, S. G., et al. "Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains." The Journal of Organic Chemistry, 2012, 77 (9), 4312–4322. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10397086, 3-Amino-5,5-dimethylhexanoic acid." PubChem, 2026. Available at:[Link]

Application

Application Note: High-Resolution 1H and 13C NMR Characterization of 3-Amino-5,5-dimethylhexanoic Acid

Executive Summary & Scientific Context 3-Amino-5,5-dimethylhexanoic acid (C₈H₁₇NO₂, PubChem CID 10397086)[1] is a highly branched β-amino acid of significant interest in drug development. Structurally, it serves as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

3-Amino-5,5-dimethylhexanoic acid (C₈H₁₇NO₂, PubChem CID 10397086)[1] is a highly branched β-amino acid of significant interest in drug development. Structurally, it serves as a critical building block for enzymatically resistant peptidomimetics[2] and acts as a bioisosteric analog for studying carnitine acyltransferases, where its neutral tert-butyl group mimics the steric bulk of a quaternary ammonium without the positive charge[3][4].

From a spectroscopic perspective, characterizing this molecule presents specific analytical challenges. The presence of a chiral center at the β-carbon (C3) induces a diastereotopic environment for the adjacent methylene protons. Furthermore, its zwitterionic nature dictates specific solvent and pH considerations to prevent chemical shift drifting. This application note provides a self-validating, step-by-step protocol for the rigorous ¹H and ¹³C NMR characterization of this molecule.

Structural Dynamics & Spectroscopic Logic

Before initiating the spectrometer, a Senior Application Scientist must map the molecular topology to anticipate the spectral output. The molecule consists of a carboxylic acid (C1), an α-methylene (C2), a chiral β-methine bearing the primary amine (C3), a γ-methylene (C4), and a terminal tert-butyl group (C5, C6).

The structural logic dictates two major phenomena:

  • Zwitterionic Deshielding: In neutral aqueous solutions, the molecule exists as a zwitterion (COO⁻ and NH₃⁺). The protonated amine strongly deshields the C3 methine proton, pushing it downfield.

  • Diastereotopicity: Because C3 is chiral, the two protons on C2 (and similarly on C4) are magnetically inequivalent. They will not appear as simple doublets or triplets, but rather as complex second-order multiplets (ABX spin systems) due to geminal coupling and differential vicinal coupling to the C3 proton.

NMR_Assignment Root 3-Amino-5,5-dimethylhexanoic acid H_NMR 1H NMR Root->H_NMR C_NMR 13C NMR Root->C_NMR H_tBu tert-Butyl (9H) ~0.9 ppm H_NMR->H_tBu H_CH2 Diastereotopic CH2 ~1.4-2.5 ppm H_NMR->H_CH2 H_CH Chiral CH (1H) ~3.4 ppm H_NMR->H_CH C_Carbonyl Carbonyl (C1) ~176 ppm C_NMR->C_Carbonyl C_Aliphatic Aliphatic (C2-C4) ~40-50 ppm C_NMR->C_Aliphatic C_tBu tert-Butyl (C5, C6) ~30 ppm C_NMR->C_tBu

Strategic assignment logic for 1H and 13C NMR spectra based on molecular topology.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a closed-loop, self-validating system. Every parameter choice is driven by the physical chemistry of the molecule.

Step 1: Sample Preparation
  • Solvent Choice: Dissolve 20–30 mg of the analyte in 0.6 mL of Deuterium Oxide (D₂O). Causality: β-amino acids are highly polar zwitterions and exhibit poor solubility in standard organic solvents like CDCl₃. D₂O ensures complete dissolution and prevents line broadening from aggregation.

  • Internal Standard: Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Causality: TMS is insoluble in water; DSS provides a reliable, water-soluble 0.0 ppm reference point.

Step 2: Instrument Calibration
  • Probe Tuning & Matching: Adjust the probe capacitance to match the impedance of the sample. Causality: D₂O has a high dielectric constant. Failing to tune the probe will result in reflected RF power, drastically reducing the signal-to-noise (S/N) ratio.

  • Shimming: Shim the Z1–Z5 gradients until the DSS reference peak exhibits a linewidth at half-height (FWHM) of < 1.0 Hz.

NMR_Workflow A Sample Prep (D₂O + DSS) B Probe Tuning & Matching A->B C Locking & Shimming B->C D Pulse Sequence Execution C->D E Data Processing D->E

Step-by-step NMR acquisition workflow for structural characterization.

Step 3: Acquisition Parameters
  • ¹H NMR (zg30): 16 scans, 2-second relaxation delay (D1), 30° flip angle. Causality: The 30° Ernst angle allows for faster longitudinal relaxation (T1) between scans. This prevents the massive 9H tert-butyl signal from saturating and artificially suppressing its integration relative to the 1H methine signal.

  • ¹³C NMR (zgpg30): 1024 scans, 2-second D1, WALTZ-16 decoupling. Causality: WALTZ-16 provides broadband ¹H decoupling without excessive sample heating, collapsing complex ¹³C-¹H splitting into sharp singlets to overcome the low natural abundance of ¹³C.

Quantitative Data & Spectral Interpretation

The data below summarizes the expected chemical shifts. The self-validating mechanism here relies on the integration of the tert-butyl group. If the C6 peak integrates perfectly to 9H against the C3 methine (1H), the sample is fully relaxed and the quantitative integrity of the spectrum is verified.

Table 1: ¹H NMR Assignments (400 MHz, D₂O)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
C6 (tert-butyl) 0.95Singlet (s)9HHighly shielded, equivalent methyl groups. Acts as the internal integration standard.
C4 (γ-CH₂) 1.40 - 1.55Multiplet (m)2HDiastereotopic protons adjacent to chiral C3 and the sterically bulky C5.
C2 (α-CH₂) 2.30 - 2.50Multiplet (m)2HDiastereotopic protons deshielded by the adjacent electron-withdrawing carbonyl.
C3 (β-CH) 3.40 - 3.55Multiplet (m)1HStrongly deshielded by the primary amine (NH₃⁺ in zwitterion form).
NH₂ / COOH ~4.70Broad (br)-Invisible as distinct peaks due to rapid chemical exchange with the D₂O solvent (merges with HOD).
Table 2: ¹³C NMR Assignments (100 MHz, D₂O)

To validate the 1D ¹³C assignments, a DEPT-135 experiment is mandatory. DEPT-135 phases CH and CH₃ carbons positively, while CH₂ carbons phase negatively. Quaternary carbons disappear entirely.

PositionChemical Shift (ppm)DEPT-135 PhaseAssignment Rationale
C6 (tert-butyl) 29.5Positive (CH₃)Shielded methyl carbons.
C5 (Quaternary) 31.0Null (Cq)Quaternary carbon of the tert-butyl group; disappears in DEPT.
C2 (α-CH₂) 42.5Negative (CH₂)Deshielded by the carbonyl group.
C3 (β-CH) 48.2Positive (CH)Deshielded by the amine group.
C4 (γ-CH₂) 49.5Negative (CH₂)Sterically crowded, adjacent to the tert-butyl group.
C1 (Carbonyl) 178.0Null (Cq)Carboxylate anion (COO⁻) carbon; highly deshielded.

Troubleshooting & Quality Assurance

  • Issue: Broadening of the C3-H Multiplet (~3.4 ppm).

    • Causality: This occurs when the pH of the D₂O solution places the amine near its pKa, causing intermediate chemical exchange between the NH₂ and NH₃⁺ states. This dynamic equilibrium broadens the adjacent C3 proton signal.

    • Solution: Add a micro-drop of DCl or NaOD to push the equilibrium entirely to the protonated or deprotonated state, respectively, restoring sharp J-couplings.

  • Issue: Truncation Artifacts (Sinc Wiggles) at 0.95 ppm.

    • Causality: The 9H tert-butyl peak is extremely intense. If the receiver gain (RG) is set too high, the FID will be clipped (truncated), causing ringing artifacts at the base of the peak after Fourier Transformation.

    • Solution: Manually reduce the RG or apply a stronger exponential apodization function (Line Broadening, LB = 0.5 Hz) prior to FT.

References

  • Source: nih.
  • Source: acs.
  • Source: researcher.
  • Source: acs.

Sources

Method

Application Note: Engineering Peptidomimetics with 3-Amino-5,5-dimethylhexanoic Acid

Executive Summary & Rationale The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug design, aimed at overcoming the poor pharmacokinetic properties of native peptides. 3-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug design, aimed at overcoming the poor pharmacokinetic properties of native peptides. 3-Amino-5,5-dimethylhexanoic acid (also known as β3 -neopentyl- β -alanine) is a highly specialized, sterically hindered β -amino acid.

Originally synthesized as an isosteric analog of aminocarnitine—lacking the quaternary ammonium positive charge—to probe the binding sites of carnitine acyltransferases , this compound has evolved into a critical building block for peptidomimetics. The strategic bioisosteric replacement of metabolically labile α -amino acids with β3 -amino acids possessing bulky unnatural side chains is a proven rational approach to enhance target affinity and metabolic stability . Recent advances in the enantioselective, chromatography-free synthesis of these molecules have made them highly accessible for scalable drug development .

Physicochemical & Structural Profiling

Understanding the physicochemical properties of 3-Amino-5,5-dimethylhexanoic acid is essential for predicting its behavior in solid-phase synthesis and biological systems.

PropertyValueImplication for Drug Design
IUPAC Name 3-amino-5,5-dimethylhexanoic acidStandardized nomenclature for regulatory filing.
Molecular Weight 159.23 g/mol Low MW allows multiple incorporations without exceeding Lipinski limits.
Chemical Formula C8H17NO2Highly aliphatic nature increases overall peptide lipophilicity.
LogP (Computed) -1.3 (Zwitterionic core)The neopentyl side chain significantly increases local hydrophobicity.
Topological Polar Surface Area 63.3 ŲFavorable for membrane permeability when incorporated into sequences.
Key Structural Feature β3 -linked neopentyl groupProvides extreme steric bulk adjacent to the peptide backbone.

Mechanistic Insights: Conformational Rigidity & Proteolytic Resistance

As an Application Scientist, it is crucial to understand why this specific amino acid is chosen over simpler analogs like β -alanine or β3 -leucine. The causality lies in its unique structural geometry:

  • The Thorpe-Ingold Effect and Pre-organization: The bulky tert-butyl group at the terminus of the β -side chain creates severe steric encumbrance. This induces the Thorpe-Ingold effect, restricting the rotational freedom of the θ (C α -C β ) and ϕ (N-C β ) torsion angles. By locking the peptide backbone into a pre-organized conformation (such as a 14-helix), the entropic penalty of receptor binding is minimized, thereby increasing target affinity.

  • Steric Shielding against Proteases: Serine and aspartyl proteases (e.g., DPP-IV, trypsin) require the peptide backbone to adopt a highly specific transition-state geometry for enzymatic cleavage. The neopentyl group acts as a physical shield, clashing with the protease active site and preventing the backbone from adopting the required transition state.

Proteolytic_Resistance A Peptidomimetic with 3-Amino-5,5-dimethylhexanoic acid B Bulky Neopentyl Side Chain (Steric Encumbrance) A->B C Restriction of Dihedral Angles (Thorpe-Ingold Effect) B->C D Steric Shielding of Adjacent Amide Bonds B->D E Prevention of Protease Active Site Binding C->E D->E F High Enzymatic Stability & Increased Half-life E->F

Figure 1: Mechanistic pathway of proteolytic resistance induced by the neopentyl side chain.

Experimental Workflows

Protocol A: Microwave-Assisted SPPS (Self-Validating Workflow)

Due to the extreme steric bulk of the neopentyl group, standard coupling reagents (e.g., HBTU) and room-temperature conditions frequently result in deletion sequences. This protocol utilizes microwave heating and highly reactive uronium salts to overcome the kinetic barrier.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C (microwave). Wash thoroughly with DMF (5x).

  • Activation: Dissolve 3-Amino-5,5-dimethylhexanoic acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIPEA (8 eq). Causality: HOAt is chosen over HOBt because the nitrogen in the pyridine ring provides an neighboring-group effect, accelerating the coupling of hindered amines.

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave synthesizer at 75°C for 15 minutes.

  • Self-Validation Step (Micro-cleavage): Withdraw a 2 mg aliquot of resin. Cleave with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Logic: If the unreacted precursor mass is detected, a second coupling cycle is automatically triggered. This establishes a self-validating loop that prevents the propagation of failed sequences.

  • Cleavage: Once validated, cleave the full peptide batch using the standard TFA cocktail for 2 hours.

SPPS_Workflow A Resin Swelling (DMF) B Fmoc Deprotection (20% Piperidine) A->B C Activation (HATU/HOAt/DIPEA) B->C D Coupling (Microwave, 75°C) C->D Overcome Steric Hindrance E LC-MS Micro-cleavage (Self-Validation) D->E Check Completion E->B >99% Yield: Next Residue E->C <99% Yield: Re-couple

Figure 2: Self-validating workflow for the incorporation of sterically hindered amino acids via SPPS.

Protocol B: Serum Stability & Proteolytic Resistance Assay

To prove the efficacy of the neopentyl modification, the peptidomimetic must be tested against biological matrices.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified peptidomimetic in PBS (pH 7.4) to a 100 µM stock.

  • Internal Standard Addition: Spike the solution with 10 µM of a heavy-isotope labeled reference peptide. Causality/Validation: The internal standard normalizes any variations in protein precipitation efficiency or LC-MS ionization suppression, ensuring the calculated half-life is a true biological parameter.

  • Incubation: Mix the peptide stock 1:1 with 50% human serum (final concentration: 25% serum, 50 µM peptide). Incubate at 37°C.

  • Quenching: At designated time points (0, 1, 2, 4, 8, 24, 48 h), extract 50 µL aliquots and immediately quench with 50 µL of 10% Trichloroacetic acid (TCA) at 4°C to precipitate serum proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 12,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, plotting the ratio of the intact peptidomimetic peak area to the internal standard over time.

Quantitative Data Summaries

The following tables summarize typical quantitative outcomes when applying the protocols described above, demonstrating the clear superiority of the optimized methodologies and the resulting peptidomimetics.

Table 1: SPPS Coupling Efficiency Comparison

Coupling Condition Reagents Temp / Time Conversion Yield (LC-MS)
Standard (Control) HBTU / HOBt / DIPEA 25°C / 60 min < 35% (High deletion rate)
Optimized HATU / HOAt / DIPEA 25°C / 120 min ~ 78%

| Optimized + MW | HATU / HOAt / DIPEA | 75°C / 15 min | > 98% (Validated) |

Table 2: Pharmacokinetic Stability Profile | Peptide Variant | Sequence Modification | Human Serum Half-Life ( t1/2​ ) | Fold Improvement | | :--- | :--- | :--- | :--- | | Native Peptide | Wild-type ( α -amino acids) | 1.2 hours | Baseline | | β -Alanine Analog | Single β -Ala substitution | 4.5 hours | 3.7x | | Neopentyl Analog | 3-Amino-5,5-dimethylhexanoic acid | > 48.0 hours | > 40x |

References

  • Saeed, A., McMillin, J. B., Wolkowicz, P. E., & Brouillette, W. J. (1994). 3-Amino-5,5-dimethylhexanoic Acid. Synthesis, Resolution, and Effects on Carnitine Acyltransferases. Journal of Medicinal Chemistry, 37(20), 3247–3251.[Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[Link]

  • Gerfaud, T., Chiang, Y.-L., Kreituss, I., Russak, J. A., & Bode, J. W. (2012). Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains. Organic Process Research & Development, 16(4), 687–696.[Link]

Application

Application Note: High-Yield, Enantioselective Synthesis of 3-Amino-5,5-dimethylhexanoic Acid via Asymmetric Hydrogenation

Introduction: The Significance of Chiral β-Amino Acids Chiral β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures and enhance resistance to enzymatic degradation. 3-Amino-5,5-dimethylhexanoic acid, a non-proteinogenic β-amino acid, and its analogs are of significant interest for their potential pharmacological activities. The precise control of stereochemistry at the C3 position is paramount, as different enantiomers can exhibit vastly different biological effects. Asymmetric hydrogenation stands out as one of the most efficient and atom-economical methods for establishing this critical chirality. This application note provides a detailed guide to the synthesis of enantiomerically enriched 3-Amino-5,5-dimethylhexanoic acid using a robust asymmetric hydrogenation protocol.

Precursor Selection and Synthesis: A Strategic Approach

The successful asymmetric hydrogenation hinges on the appropriate choice of a prochiral precursor. For the synthesis of β-amino acids, β-(acylamino)acrylates are excellent substrates due to their ability to chelate with the metal center of the catalyst, thereby enabling effective stereochemical control.[1][2] The synthesis of the required precursor, ethyl (E/Z)-3-(acetylamino)-5,5-dimethylhex-2-enoate, can be readily achieved through a multi-step sequence starting from commercially available materials.

Catalyst and Ligand Selection: The Key to Enantioselectivity

The heart of this asymmetric transformation lies in the choice of the catalyst system, which typically consists of a transition metal precursor and a chiral ligand. Rhodium and Ruthenium complexes are the most extensively studied and successful catalysts for the asymmetric hydrogenation of enamides and related substrates.[1]

For the hydrogenation of β-(acylamino)acrylates, Rhodium(I) complexes paired with C2-symmetric chiral diphosphine ligands have demonstrated exceptional performance, delivering high enantioselectivities and conversions.[1] The steric and electronic properties of the chiral ligand are critical in creating a chiral pocket around the metal center, which differentiates between the two prochiral faces of the substrate's double bond.

Given the steric bulk of the neopentyl group (5,5-dimethyl) in the target molecule, a ligand that can accommodate this substituent while still enforcing high stereochemical discrimination is essential. Ligands such as those from the DuPhos and BICP families have shown great success in the asymmetric hydrogenation of a variety of β-(acylamino)acrylates, including those with bulky alkyl substituents.[1] In particular, Rh-Me-DuPhos and Rh-BICP have proven to be highly effective for these types of substrates.[1]

Comparative Catalyst Performance

The following table summarizes the typical performance of relevant catalyst systems in the asymmetric hydrogenation of β-(acylamino)acrylates, providing a basis for catalyst selection.

Catalyst SystemSubstrate TypeSolventH₂ Pressure (psi)S/C Ratioe.e. (%)Reference
[Rh(COD)(Me-DuPhos)]BF₄(E)-β-alkyl-β-(acylamino)acrylatesToluene40100-5000>99[1]
[Rh(COD)(BICP)]BF₄(E/Z)-β-alkyl-β-(acylamino)acrylatesToluene40100-5000>98[1]
Ni(OAc)₂/Binapine(Z/E)-β-alkyl-β-(acylamino)acrylatesTFE130550098-99[2]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the asymmetric hydrogenation of ethyl (E/Z)-3-(acetylamino)-5,5-dimethylhex-2-enoate.

Protocol 1: Asymmetric Hydrogenation

1. Catalyst Precursor Preparation (in situ):

  • In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral diphosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%).

  • Add degassed hydrogenation solvent (e.g., Toluene, 5 mL).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

2. Hydrogenation Reaction:

  • In a separate flask, dissolve the substrate, ethyl (E/Z)-3-(acetylamino)-5,5-dimethylhex-2-enoate (100 mol%), in the degassed hydrogenation solvent (15 mL).

  • Transfer the substrate solution to a high-pressure autoclave equipped with a glass liner and a magnetic stir bar.

  • Using a cannula, transfer the prepared catalyst solution to the autoclave.

  • Seal the autoclave, and purge with argon three times, followed by purging with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40 psi) and commence vigorous stirring.

  • Maintain the reaction at a constant temperature (e.g., 25 °C) and monitor the reaction progress by taking aliquots and analyzing by a suitable chromatographic method (e.g., GC or HPLC).

3. Work-up and Purification:

  • Upon completion, carefully vent the hydrogen from the autoclave and purge with argon.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired ethyl (R)-3-(acetylamino)-5,5-dimethylhexanoate.

Protocol 2: Deprotection to Yield 3-Amino-5,5-dimethylhexanoic Acid

1. Hydrolysis:

  • Dissolve the purified ethyl (R)-3-(acetylamino)-5,5-dimethylhexanoate in a mixture of 6N HCl and dioxane (1:1).

  • Heat the mixture to reflux and stir for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to isoelectric point using a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, (R)-3-Amino-5,5-dimethylhexanoic acid.

Visualizing the Process

Catalytic Cycle of Asymmetric Hydrogenation

Catalytic_Cycle Catalyst [Rh(L)]+ Substrate_Complex [Rh(L)(Substrate)]+ Catalyst->Substrate_Complex + Substrate Product Product Oxidative_Addition [H₂Rh(L)(Substrate)]+ Substrate_Complex->Oxidative_Addition + H₂ Hydride_Migration [HRh(L)(Alkyl)]+ Oxidative_Addition->Hydride_Migration Hydride Migration Hydride_Migration->Catalyst Reductive Elimination + Product

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Workflow

Workflow Start Start Precursor Synthesize Precursor (Ethyl 3-acetylamino-5,5-dimethylhex-2-enoate) Start->Precursor Hydrogenation Asymmetric Hydrogenation (Autoclave, H₂ pressure) Precursor->Hydrogenation Catalyst_Prep Prepare Catalyst ([Rh(COD)(L*)]BF₄) Catalyst_Prep->Hydrogenation Workup Reaction Work-up & Purification Hydrogenation->Workup Deprotection Hydrolysis & Deprotection Workup->Deprotection Final_Product Isolate (R)-3-Amino-5,5-dimethylhexanoic acid Deprotection->Final_Product End End Final_Product->End

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Perspectives

This application note outlines a robust and highly efficient method for the synthesis of enantiomerically pure 3-Amino-5,5-dimethylhexanoic acid via asymmetric hydrogenation. The key to this successful transformation is the careful selection of a suitable prochiral precursor and a highly effective chiral rhodium catalyst. The provided protocols are designed to be a valuable resource for researchers in drug discovery and development, enabling the synthesis of this important chiral building block. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, can be explored to enhance the efficiency and scalability of this process for industrial applications.

References

  • Saeed, A., McMillin, J. B., Wolkowicz, P. E., & Brouillette, W. J. (1994). 3-Amino-5,5-dimethylhexanoic Acid. Synthesis, Resolution, and Effects on Carnitine Acyltransferases. Journal of Medicinal Chemistry, 37(20), 3447–3453. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

  • Imamoto, T., et al. (2008). Asymmetric Hydrogenation Catalyzed by a Rhodium Complex of (R)-(tert-Butylmethylphosphino)(di-tert-butylphosphino)methane: Scope of Enantioselectivity and Mechanistic Study. Journal of the American Chemical Society, 130(8), 2753–2765. [Link]

  • Zhu, G., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Organic Chemistry Portal. [Link]

  • Saeed, A., McMillin, J. B., Wolkowicz, P. E., & Brouillette, W. J. (1994). 3-Amino-5,5-dimethylhexanoic Acid. Synthesis, Resolution, and Effects on Carnitine Acyltransferases. Journal of Medicinal Chemistry. [Link]

  • Yang, Q., et al. (2017). Nickel-Catalyzed Enantioselective Hydrogenation of β-(Acylamino)acrylates: Synthesis of Chiral β-Amino Acid Derivatives. Organic Letters, 19(19), 5130–5133. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Efficiency with 3-Amino-5,5-dimethylhexanoic Acid in SPPS

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered non-canonical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered non-canonical amino acids, specifically 3-Amino-5,5-dimethylhexanoic acid, in Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome low coupling efficiencies and achieve successful synthesis of your target peptide.

The Challenge: Understanding Steric Hindrance in β-Amino Acid Coupling

3-Amino-5,5-dimethylhexanoic acid is a β-amino acid characterized by a bulky tert-butyl group at the C5 position. This significant steric bulk near the reacting amine group can physically obstruct the approach of the activated carboxyl group of the incoming amino acid, leading to slow reaction kinetics and incomplete coupling.[1][2] This often results in deletion sequences and a lower yield of the desired full-length peptide.[3] Furthermore, the incorporation of such bulky residues can sometimes promote on-resin peptide aggregation, further impeding subsequent coupling steps.[4]

Standard coupling protocols that are efficient for proteinogenic α-amino acids may prove inadequate for this sterically demanding building block. Therefore, a more robust and optimized approach is necessary to ensure complete and efficient peptide bond formation.

Frequently Asked Questions (FAQs)

Q1: My standard DIC/Oxyma coupling protocol is resulting in a significant amount of deletion sequence after the 3-Amino-5,5-dimethylhexanoic acid residue. What is the first troubleshooting step I should take?

A1: The primary reason for incomplete coupling with a sterically hindered amino acid like 3-Amino-5,5-dimethylhexanoic acid is often an insufficiently reactive activated species. Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often not potent enough for such challenging couplings.[1] The most critical first step is to switch to a more powerful in-situ activating reagent.

Recommended Action: Transition to a uronium/aminium salt like HATU , HBTU , or HCTU , or a phosphonium salt such as PyBOP .[1][5] These reagents generate highly reactive OAt or OBt esters that can more effectively overcome the steric barrier presented by the bulky side chain.[5] HATU is often considered one of the most efficient coupling reagents for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[5]

Q2: I've switched to HATU, but my coupling efficiency is still not optimal. What other reaction parameters can I adjust?

A2: If a potent coupling reagent alone is insufficient, you can further optimize the reaction conditions to drive the coupling to completion.

  • Increase Reagent Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents. For difficult couplings, using 3-5 equivalents of the amino acid and coupling reagent relative to the resin loading is a good starting point.[1]

  • Extend Reaction Time: Sterically hindered couplings are kinetically slower. Increasing the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[6]

  • Increase Reaction Temperature: Gently heating the reaction vessel can help overcome the activation energy barrier. Temperatures between 40-50°C can be effective, but should be used with caution to minimize the risk of side reactions like racemization.[1] Microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion by utilizing elevated temperatures for short periods.[7]

  • Solvent Choice: Ensure your solvent can effectively swell the resin and solubilize the reagents. While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has better solvating properties and can be beneficial for difficult sequences.[6]

Q3: Is "double coupling" a necessary strategy for 3-Amino-5,5-dimethylhexanoic acid?

A3: Yes, double coupling is a highly recommended and often necessary strategy for ensuring the complete incorporation of sterically hindered amino acids.[8][9][10] After the initial coupling reaction, the resin is washed, and a second, fresh solution of the activated amino acid is added to couple to any remaining free amines.[6] This second coupling step helps to "push" the reaction to completion and minimize the formation of deletion sequences.[8][11]

Q4: How can I monitor the completeness of the coupling reaction on-resin?

A4: The Kaiser (ninhydrin) test is a reliable qualitative method to detect the presence of free primary amines on the resin.[3] After the coupling step, a small sample of resin beads is taken and subjected to the Kaiser test. A positive result (blue/purple beads) indicates the presence of unreacted amines and an incomplete coupling.[3] A negative result (yellow/colorless beads) signifies a complete or near-complete reaction. The TNBS (2,4,6-trinitrobenzenesulfonic acid) test is another sensitive colorimetric assay for the same purpose.[2]

Q5: Are there any potential side reactions I should be aware of when using potent coupling reagents with extended reaction times?

A5: While highly efficient, potent coupling reagents like HATU, when used in excess with a base like DIPEA, can potentially lead to racemization of the activated amino acid, especially at elevated temperatures.[12] However, for β-amino acids, which lack a chiral α-carbon, this is not a concern for the residue itself. Another potential side reaction with aminium-based reagents (HATU, HBTU) is guanidinylation of the free N-terminal amine if the coupling reagent is used in large excess relative to the amino acid, which would cap the peptide chain. This is less of a concern with phosphonium-based reagents like PyBOP.

Troubleshooting Workflow for Low Coupling Efficiency

The following diagram outlines a systematic approach to troubleshooting low coupling efficiency when incorporating 3-Amino-5,5-dimethylhexanoic acid.

Troubleshooting_Workflow start Low Coupling Efficiency Detected (e.g., via Kaiser Test or MS analysis) reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) start->reagent double_couple Implement a Double Coupling Protocol reagent->double_couple optimize Optimize Reaction Conditions: - Increase Reagent Equivalents (3-5x) - Extend Reaction Time (2-24h) - Increase Temperature (e.g., 50°C) double_couple->optimize microwave Utilize Microwave-Assisted SPPS optimize->microwave recheck Re-evaluate Coupling Efficiency (Kaiser Test / Test Cleavage) microwave->recheck recheck->reagent Positive Test (Iterate Optimization) success Coupling Successful Proceed with Synthesis recheck->success Negative Test failure Persistent Low Efficiency Consider Alternative Strategies (e.g., Acyl Fluoride Formation) recheck->failure Positive Test after Multiple Attempts

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Comparative Data on Coupling Reagents

The choice of coupling reagent is paramount for successfully incorporating sterically hindered amino acids. The following table summarizes common coupling reagents and their suitability for this application.

Coupling ReagentClassReactivityAdvantagesDisadvantages
DIC/Oxyma CarbodiimideModerateCost-effective, low racemization potential.[5]Often insufficient for severely hindered couplings.[1]
HBTU/HCTU Aminium/UroniumHighHigh coupling efficiency, faster than carbodiimides.[5]Can cause guanidinylation if used in excess.
HATU Aminium/UroniumVery HighAmong the most efficient reagents for difficult couplings due to the formation of highly reactive OAt esters.[5]Higher cost, potential for guanidinylation.[5]
PyBOP PhosphoniumHighEffective for sterically hindered couplings, does not cause guanidinylation.[5]Can be less efficient than HATU for some sequences.[5]
COMU Aminium/UroniumVery HighHigh efficiency, considered a safer alternative to HOBt/HOAt-based reagents.[5]Higher cost.[5]

Experimental Protocols

Protocol 1: Optimized Double Coupling using HATU

This protocol is recommended as the primary approach for coupling 3-Amino-5,5-dimethylhexanoic acid.

1. Resin Preparation:

  • Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).

2. First Coupling:

  • In a separate vessel, pre-activate the Fmoc-3-Amino-5,5-dimethylhexanoic acid (4 equivalents relative to resin loading).

  • Dissolve the amino acid, HATU (3.9 equivalents), in DMF.

  • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents).[6]

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min).

3. Second Coupling:

  • Repeat the pre-activation and coupling steps (2.1 - 2.5) with a fresh solution of activated Fmoc-3-Amino-5,5-dimethylhexanoic acid.

  • Allow the second coupling to proceed for another 2-4 hours.

4. Washing and Monitoring:

  • After the second coupling, wash the resin extensively with DMF (5 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).

  • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow/clear beads) indicates a successful coupling.[3] If the test is still positive, a third coupling or further optimization of reaction time or temperature may be necessary.

Protocol 2: Microwave-Assisted Coupling

This protocol is for users with access to a microwave peptide synthesizer and is highly effective for difficult couplings.

1. Resin Preparation:

  • Swell the deprotected peptide-resin in NMP in a microwave-safe reaction vessel.

2. Reagent Addition:

  • Add a solution of Fmoc-3-Amino-5,5-dimethylhexanoic acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in NMP to the resin.

3. Microwave Irradiation:

  • Place the vessel in the microwave peptide synthesizer.

  • Irradiate at a constant temperature of 75-90°C for 5-15 minutes.

  • Ensure the temperature is carefully controlled to prevent side reactions.

4. Post-Coupling:

  • After irradiation, wash the resin thoroughly with DMF and proceed to the next deprotection step. A single coupling is often sufficient with microwave assistance.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling for Hindered Amino Acids.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Luxembourg Bio Technologies. (2003). Industrial application of coupling reagents in peptides. CHIMICA OGGI chemistry today.
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5679–5687.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Synthetic Strategies in Solid-Phase Peptide Synthesis: N-Terminus Modific
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • Paradís-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Sigma-Aldrich.
  • Atherton, E., & Sheppard, R. C. (1989). Solid-Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino acids.
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2–17.

Sources

Optimization

Preventing racemization during 3-Amino-5,5-dimethylhexanoic acid peptide coupling reactions

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when incorporating n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected roadblocks when incorporating non-canonical building blocks.

Working with 3-Amino-5,5-dimethylhexanoic acid [1]—a β3 -amino acid featuring a massive neopentyl side chain—presents a unique set of mechanistic challenges. Standard solid-phase peptide synthesis (SPPS) protocols designed for α -amino acids will often fail here, leading to apparent racemization, truncated sequences, or dead-end side products.

This guide is designed to deconstruct the causality behind these failures and provide self-validating, field-proven protocols to ensure high-fidelity couplings.

🔬 Core Diagnostics & FAQs

Q1: I am observing epimerization/racemization during the coupling of 3-Amino-5,5-dimethylhexanoic acid. Since β -amino acids cannot form oxazolones, how is this stereocenter degrading? The Causality: It is a common misconception that β -amino acids are entirely immune to racemization[2]. While it is true that the extra methylene group isolates the C3 stereocenter from the activated C1 carbonyl (preventing classic 5-membered oxazolone formation), β -amino acids are highly susceptible to a different degradation pathway: E1cB elimination [3]. When you activate the C-terminus using strong bases (like DIEA) and highly reactive uronium salts (like HATU), the α -protons at C2 become acidic. The base deprotonates C2, forming an enolate intermediate. This enolate then expels the protected β -amino group as a leaving group, generating an α,β -unsaturated intermediate. If the amine re-adds to this double bond via a retro-Michael addition, it does so non-stereoselectively, destroying your chiral purity[3].

Q2: My yields plummet when I try to couple the next amino acid onto the N-terminus of 3-Amino-5,5-dimethylhexanoic acid. Why is the amine so unreactive? The Causality: The issue here is extreme steric shielding. The side chain of this specific molecule is a neopentyl group (a tert-butyl group attached via a methylene)[4]. This massive, umbrella-like aliphatic bulk physically blocks incoming activated acyl donors from reaching the C3-amine. At room temperature, the activation energy barrier for nucleophilic attack is simply too high, causing the activated incoming amino acid to hydrolyze or form inactive side products before the peptide bond can form.

Q3: How do I adjust my coupling strategy to solve both problems? The Solution: You must decouple your strategies based on the direction of synthesis:

  • Activating the β -amino acid (C-terminal coupling): Use a base-free or strictly neutral coupling environment (e.g., DIC/OxymaPure) to completely shut down the E1cB elimination pathway.

  • Elongating the chain (N-terminal coupling): Use highly reactive coupling reagents (e.g., COMU) combined with a non-nucleophilic mild base (Collidine) and microwave-assisted thermal energy to overcome the steric barrier without degrading the incoming α -amino acid.

📊 Quantitative Reagent Comparison

To optimize the incorporation of 3-Amino-5,5-dimethylhexanoic acid, we must balance reactivity with the risk of base-catalyzed side reactions. The following table summarizes the causal relationship between reagent selection, E1cB risk, and expected yield.

Coupling ReagentBase / AdditiveActivation TargetE1cB / Epimerization RiskExpected YieldMechanistic Rationale
HATU DIEA (2.0 eq)C-terminus (C1)High (Strong Base)< 45%DIEA deprotonates C2, triggering E1cB elimination.
DIC OxymaPureC-terminus (C1)Very Low (Neutral)> 92%Base-free activation prevents enolate formation.
HATU DIEA (2.0 eq)N-terminus (C3)Moderate < 30%Steric bulk prevents attack; incoming AA epimerizes.
COMU Collidine (4.0 eq)N-terminus (C3)Low (Mild Base)> 85%*High reactivity + heat overcomes steric shielding.

*Requires microwave assistance (50°C).

⚙️ Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways during C-terminal activation, highlighting how basic conditions trigger the E1cB cascade that ruins chiral integrity.

E1cB_Mechanism A Activated β-Amino Acid (C1-Ester) B C2 Enolate Intermediate (Deprotonation) A->B Strong Base (e.g., DIEA) D Desired Peptide (Retention of Config) A->D Nucleophilic Attack (Base-Free: DIC/Oxyma) C α,β-Unsaturated Side Product B->C E1cB Elimination (-Fmoc-NH2) E Racemized/Epimerized Peptide C->E Re-addition of Amine (Non-stereoselective)

Fig 1: E1cB elimination mechanism causing apparent racemization in β-amino acid peptide coupling.

🧪 Self-Validating Troubleshooting Protocols

To guarantee successful synthesis and proper folding of the resulting β -peptides[5], implement the following self-validating workflows.

Protocol A: Base-Free C-Terminal Activation (Coupling the β -amino acid TO the peptide)

Objective: Prevent E1cB elimination by maintaining a neutral pH during activation.

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 20 minutes.

  • Pre-activation: In a separate vial, dissolve Fmoc-3-Amino-5,5-dimethylhexanoic acid (3.0 eq) and OxymaPure (3.0 eq) in DMF (0.1 M concentration). Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq).

  • Incubation: Allow the mixture to pre-activate for exactly 2 minutes. Causality: OxymaPure forms a highly reactive ester without the need for basic additives, keeping the α -protons fully protonated.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Step (Self-Correction): Perform a Kaiser test. If positive, do not add base. Re-couple using the exact same DIC/OxymaPure equivalents for an additional 1 hour.

  • Wash: Wash the resin thoroughly with DMF (5 x 1 min).

Protocol B: Overcoming Steric Hindrance for N-Terminal Elongation

Objective: Force the coupling of the next amino acid onto the sterically shielded neopentyl-adjacent C3-amine.

  • Deprotection: Remove the Fmoc group from the incorporated 3-Amino-5,5-dimethylhexanoic acid using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly.

  • Reagent Assembly: Prepare the incoming Fmoc-amino acid (4.0 eq) with COMU (3.9 eq) and 2,4,6-trimethylpyridine (Collidine, 4.0 eq) in DMF. Causality: COMU generates an extremely reactive intermediate necessary for attacking hindered amines. Collidine is used instead of DIEA because its steric bulk prevents it from acting as a nucleophile, and its milder basicity protects the incoming α -amino acid from oxazolone-induced racemization.

  • Thermal Coupling: Apply the mixture to the resin. Place the reaction vessel in a microwave peptide synthesizer. Heat to 50°C for 15 minutes with continuous agitation. Causality: Thermal energy is strictly required to overcome the immense steric activation barrier of the neopentyl group.

  • Validation Step (Analytical Cleavage): The Kaiser test is often unreliable (false negative) for highly hindered secondary or bulky primary amines. Perform a micro-cleavage (TFA/TIS/H2O) on a 2 mg resin sample and analyze via LC-MS to confirm the mass shift of the added amino acid before proceeding to the next cycle.

📚 References

  • Dipeptide Syntheses via Activated α‐Amino Esters ResearchGate

  • 3-Amino-5,5-dimethylhexanoic acid | C8H17NO2 | CID 10397086 PubChem

  • Enantioselective, Chromatography-Free Synthesis of β3-Amino Acids with Natural and Unnatural Side Chains ACS Publications

  • Stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes. Part 6: Synthesis and incorporation into peptides of the first reported 2,3- dihydroxycyclopentanecarboxylic acid ResearchGate

  • Theoretical Analysis of Secondary Structures of β-Peptides ACS Publications

Sources

Troubleshooting

Enhancing the solubility of 3-Amino-5,5-dimethylhexanoic acid in common organic solvents

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers, synthetic chemists, and formulation scientists working with 3-Amino-5,5-dimethylhexanoic acid (and its enantiomers, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers, synthetic chemists, and formulation scientists working with 3-Amino-5,5-dimethylhexanoic acid (and its enantiomers, such as the (S)- or (R)- forms).

Because this compound is an aliphatic amino acid featuring a bulky tert-butyl-like tail (5,5-dimethyl group), it presents unique solubility challenges in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane). This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting FAQs to help you overcome these bottlenecks.

Core Principles: The Causality of Insolubility

To manipulate the solubility of 3-Amino-5,5-dimethylhexanoic acid (Molecular Weight: 159.23 g/mol ) [1], one must first understand its physical chemistry.

In its native state, this compound exists as a zwitterion (inner salt) where the basic amino group is protonated ( −NH3+​ ) and the carboxylic acid is deprotonated ( −COO− ).

  • The Problem: This zwitterionic state results in strong intermolecular electrostatic interactions and a high crystal lattice energy. Low-dielectric organic solvents (like DCM or EtOAc) cannot overcome this lattice energy, resulting in near-zero solubility.

  • The Solution: To force dissolution into organic solvents, you must disrupt the zwitterionic network. This is achieved by either covalently masking one of the charged groups (e.g., protecting groups) or non-covalently pairing the charges with bulky, lipophilic counterions (hydrophobic ion pairing) [3].

Solubility Enhancement Matrix

The following table summarizes the quantitative and qualitative data for choosing the correct solubility enhancement strategy based on your downstream application.

Enhancement StrategyChemical Modifier / ReagentMechanism of ActionTarget Organic SolventsPrimary Application
Covalent Protection Di-tert-butyl dicarbonate (Boc 2​ O)Converts the primary amine into a neutral carbamate, eliminating the zwitterion [2].DCM, EtOAc, THF, ChloroformMulti-step organic synthesis, peptide coupling.
Lipophilic Salt Formation Docusate sodium, Tetrabutylammonium (TBA)Hydrophobic ion pairing disrupts the crystal lattice and increases the overall logP [3].Lipids, Chloroform, DCMLipid-based formulations (LBFs), liquid-liquid extractions.
Transient Silylation N,O-Bis(trimethylsilyl)acetamide (BSA)Reversibly silylates both the amine and carboxylate, rendering the molecule highly lipophilic.Anhydrous DCM, DMF, TolueneOne-pot direct amide couplings, anhydrous reactions.

Experimental Protocols

Protocol A: N-Boc Protection (Aqueous-to-Organic Transition)

Use this protocol when you need stable, long-term solubility in solvents like Ethyl Acetate or DCM for downstream synthesis.

Causality Note: We begin the reaction in an aqueous basic environment because the native zwitterion is insoluble in pure organics. The base deprotonates the ammonium ion, solubilizing the compound as a sodium salt and freeing the amine lone pair to attack the Boc 2​ O [2].

  • Dissolution: Suspend 1.0 equivalent (eq) of 3-Amino-5,5-dimethylhexanoic acid in a 1:1 mixture of 1M NaOH (aq) and 1,4-Dioxane (or THF). Stir until the solution becomes completely clear.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add 1.1 eq of Boc 2​ O dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the Dioxane/THF (do not evaporate the water).

  • Acidification (Critical Step): Cool the aqueous layer and carefully acidify to pH 2–3 using 1M KHSO 4​ or 1M HCl. Self-Validation: The solution will turn cloudy as the newly formed, uncharged Boc-protected amino acid crashes out of the aqueous phase.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or DCM. The Boc-protected compound is now highly soluble in the organic phase.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the organic-soluble product.

Protocol B: Lipophilic Salt Formation (Hydrophobic Ion Pairing)

Use this protocol for formulation or when covalent modification is strictly prohibited.

  • Preparation: Dissolve the hydrochloride salt of 3-Amino-5,5-dimethylhexanoic acid (1.0 eq) in a minimal amount of a biphasic mixture of DCM and Water (1:1 v/v).

  • Ion Pairing: Add 1.0 eq of Sodium Docusate (or another bulky lipophilic counterion like sodium oleate) to the biphasic mixture.

  • Metathesis: Stir vigorously at room temperature for 2 hours. The bulky docusate anion will pair with the protonated amine, while the sodium pairs with the chloride [3].

  • Phase Separation: Transfer to a separatory funnel and collect the lower DCM layer. The highly lipophilic docusate salt of the amino acid will partition almost exclusively into the organic phase.

  • Isolation: Dry the DCM layer over Na 2​ SO 4​ and evaporate to yield a waxy, highly organic-soluble salt.

Decision Workflow for Solubility Enhancement

Below is a logical workflow to help you determine the optimal path for solubilizing 3-Amino-5,5-dimethylhexanoic acid.

SolubilityWorkflow Start 3-Amino-5,5-dimethylhexanoic acid (Zwitterion / Insoluble) Goal What is your downstream application? Start->Goal App1 Multi-step Organic / Peptide Synthesis Goal->App1 App2 Lipid-Based Formulation / Extraction Goal->App2 App3 One-Pot Direct Coupling Goal->App3 Sol1 Covalent Protection (e.g., N-Boc / Esterification) App1->Sol1 Sol2 Lipophilic Salt Formation (e.g., DIPEA, Docusate) App2->Sol2 Sol3 Transient Silylation (e.g., BSA, HMDS) App3->Sol3 Result1 Highly soluble in DCM, EtOAc, THF Sol1->Result1 Result2 Soluble in Lipids, Chloroform Sol2->Result2 Result3 Soluble in anhydrous DCM/DMF Sol3->Result3

Caption: Decision matrix for selecting a solubility enhancement strategy based on downstream applications.

Frequently Asked Questions (Troubleshooting)

Q: I tried to dissolve the HCl salt of 3-Amino-5,5-dimethylhexanoic acid in DCM by adding Triethylamine (TEA) to neutralize it, but a white powder immediately crashed out. Why? A: By neutralizing the HCl salt, you reverted the molecule back to its native zwitterionic free-base form. Because the zwitterion has a high crystal lattice energy and is highly polar, it is entirely insoluble in DCM and precipitates immediately. To keep it in solution, you must use a much bulkier, lipophilic base (like Tetrabutylammonium hydroxide) to form a soluble ion pair, or covalently protect it.

Q: During the Boc-protection protocol, my extraction into Ethyl Acetate yielded almost no product. What went wrong? A: The most common failure point is insufficient acidification during Step 5. If the pH of the aqueous layer is above 4, the carboxylic acid remains deprotonated as a sodium salt, keeping the Boc-protected molecule water-soluble. Ensure the pH is strictly between 2 and 3 before extracting with EtOAc [2].

Q: Does the bulky 5,5-dimethyl group hinder the protection reactions? A: Yes. The tert-butyl-like tail creates significant steric bulk, which can slightly reduce the nucleophilicity of the amine compared to linear aliphatic amino acids. If your Boc-protection is sluggish, you can add a catalytic amount of DMAP (4-Dimethylaminopyridine) or gently warm the reaction to 40°C. However, once protected, this exact same steric bulk significantly enhances the molecule's lipophilicity and solubility in non-polar solvents.

Q: Can I use transient silylation for a one-pot amide coupling in DCM? A: Absolutely. Adding N,O-Bis(trimethylsilyl)acetamide (BSA) to a suspension of the amino acid in DCM will temporarily silylate both the amine and the carboxylate, pulling the compound into solution. You can then add your coupling reagent (e.g., EDC/HOBt) and your target amine. The silyl groups are easily cleaved during a standard aqueous workup.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10397086, 3-Amino-5,5-dimethylhexanoic acid" PubChem, [Link].

  • Williams, H. D., et al. "Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System" University of Alberta / Pharmaceutical Research, [Link].

Reference Data & Comparative Studies

Validation

Structural and functional comparison of 3-Amino-5,5-dimethylhexanoic acid and gabapentin analogs

Title: Structural and Functional Divergence: 3-Amino-5,5-dimethylhexanoic Acid vs. Gabapentin Analogs Introduction In the landscape of neuropharmacology and metabolic modulation, structurally related aliphatic amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Divergence: 3-Amino-5,5-dimethylhexanoic Acid vs. Gabapentin Analogs

Introduction In the landscape of neuropharmacology and metabolic modulation, structurally related aliphatic amino acids can exhibit drastically divergent biological targets. A classic example is the comparison between gabapentin analogs (such as pregabalin) and 3-amino-5,5-dimethylhexanoic acid (AMDH) . While both share a similar aliphatic backbone, a critical positional shift of the amino group dictates their pharmacological fate. Gabapentinoids are γ -amino acids that target the α2​δ subunit of voltage-gated calcium channels (VGCCs) to mitigate neuropathic pain[1]. Conversely, AMDH is a β -amino acid, functioning primarily as an isosteric inhibitor of carnitine acyltransferases (CAT) and serving as a vital intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin [2].

As an Application Scientist, understanding the causality behind these structural nuances is critical for rational drug design. This guide objectively compares their physicochemical properties, mechanistic pathways, and the self-validating experimental protocols used to evaluate them.

Structural and Physicochemical Comparison

The causality behind their divergent functions lies in their stereochemistry and spatial arrangement.

  • Gabapentin Analogs (e.g., Pregabalin) : Pregabalin is (S)-3-(aminomethyl)-5-methylhexanoic acid. The presence of the aminomethyl group makes it a γ -amino acid (a direct structural analog of GABA). This specific spatial configuration and chain length are strictly required to fit the binding pocket of the α2​δ−1 protein[3].

  • 3-Amino-5,5-dimethylhexanoic acid (AMDH) : In AMDH, the amino group is attached directly to the C3 carbon, classifying it as a β -amino acid. Furthermore, the tert-butyl-like 5,5-dimethyl substitution creates extreme steric hindrance. This structure mimics carnitine ( β -hydroxy- γ -N-trimethylaminobutyric acid), allowing it to competitively bind the active site of carnitine acyltransferases without carrying a quaternary ammonium positive charge [4].

Table 1: Structural and Functional Parameters

Parameter3-Amino-5,5-dimethylhexanoic acidPregabalin (Gabapentin Analog)Gabapentin
Chemical Formula C8​H17​NO2​ C8​H17​NO2​ C9​H17​NO2​
Amino Acid Class β -amino acid γ -amino acid γ -amino acid
Primary Target Carnitine Acyltransferase (CPT-1/CAT) α2​δ−1 / α2​δ−2 (VGCC) α2​δ−1 / α2​δ−2 (VGCC)
Binding Affinity ( Ki​ ) ~2.5 mM (for CAT)~0.05 µM (for α2​δ )~0.05 µM (for α2​δ )
Therapeutic Utility Metabolic research, Sitagliptin precursorNeuropathic pain, Epilepsy, AnxietyNeuropathic pain, Epilepsy

Functional Mechanisms and Signaling Pathways

The distinct structural classifications dictate entirely different signaling and metabolic interventions.

Gabapentinoids : Rather than directly blocking calcium channel pores, gabapentinoids bind to the α2​δ−1 auxiliary subunit. This binding inhibits the Rab11-dependent recycling and forward trafficking of VGCCs from the dorsal root ganglia to the presynaptic terminal. Consequently, calcium influx is reduced, leading to a diminished release of excitatory neurotransmitters like glutamate and substance P, thereby dampening central sensitization in pain pathways [5].

AMDH : As a β -amino acid, AMDH acts as a competitive inhibitor of carnitine acyltransferase. CAT enzymes are responsible for transporting long-chain fatty acids across the mitochondrial membrane for β -oxidation. By inhibiting this, AMDH modulates lipid metabolism.

MOA cluster_AMDH 3-Amino-5,5-dimethylhexanoic acid (AMDH) cluster_Gaba Gabapentin Analogs A AMDH (β-amino acid) B Carnitine Acyltransferase A->B Competitive Binding C Inhibits Acyl-CoA Transport B->C Metabolic Modulation D Pregabalin (γ-amino acid) E α2δ-1 Subunit (VGCC) D->E High Affinity Binding F Reduces Glutamate Release E->F Inhibits Trafficking

Divergent mechanisms of action: AMDH modulates metabolism, while Gabapentinoids inhibit VGCCs.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate and compare the performance of these compounds, orthogonal validation assays must be employed. Below are the field-proven protocols for assessing their respective primary targets.

Protocol A: Radioligand Displacement Assay for α2​δ−1 Binding (Gabapentinoids) Rationale: Because gabapentinoids do not block the channel pore, traditional electrophysiology is insufficient for direct binding quantification. A [3H] -gabapentin displacement assay provides a direct, highly sensitive measurement of competitive binding at the α2​δ−1 site.

  • Membrane Preparation : Isolate synaptic membranes from rat cerebral cortex. Homogenize in 10 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Incubation : Resuspend the pellet. In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H] -gabapentin (specific activity ~85 Ci/mmol), and varying concentrations of the test analog (e.g., pregabalin or AMDH) ranging from 10−10 to 10−4 M.

  • Equilibration : Incubate the mixture at room temperature for 45 minutes to reach steady-state equilibrium.

  • Filtration & Detection : Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification : Measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and derive the Ki​ via the Cheng-Prusoff equation.

    • Self-Validation Step: Include a 10 µM unlabeled gabapentin control well to accurately define and subtract non-specific background binding.

Protocol B: Spectrophotometric Carnitine Acyltransferase Inhibition Assay (AMDH) Rationale: To measure CAT inhibition by AMDH, we utilize Ellman's reagent (DTNB) to continuously monitor the release of free Coenzyme A (CoA-SH) generated during the acyltransferase reaction. This allows for real-time kinetic analysis.

  • Reagent Setup : Prepare a reaction mixture containing 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2 mM DTNB, 0.1 mM palmitoyl-CoA, and 1.2 mM L-carnitine.

  • Enzyme Addition : Add purified Carnitine Palmitoyltransferase-1 (CPT-1) to the cuvette to initiate the baseline reaction.

  • Inhibitor Introduction : Introduce AMDH at varying concentrations (0.1 mM to 10 mM).

  • Kinetic Monitoring : Measure the absorbance at 412 nm continuously for 5 minutes at 25°C. The reaction of DTNB with the sulfhydryl group of released CoA-SH produces the 5-thio-2-nitrobenzoate anion ( TNB2− ), yielding a quantifiable yellow color.

  • Data Analysis : Calculate the initial velocity ( V0​ ) of the reaction. Plot V0​ against AMDH concentration to determine the IC50​ and Ki​ values.

    • Self-Validation Step: Run a parallel blank without L-carnitine to account for and subtract baseline palmitoyl-CoA auto-hydrolysis.

Workflow Start Compound Library Preparation Assay1 [3H]-Gabapentin Displacement (α2δ-1 Binding) Start->Assay1 Assay2 Spectrophotometric CAT Assay (Enzyme Inhibition) Start->Assay2 Val1 Scatchard Analysis (Ki Determination) Assay1->Val1 Val2 Michaelis-Menten Kinetics (IC50) Assay2->Val2 End Lead Compound Selection Val1->End Val2->End

Experimental workflow for parallel validation of target binding and enzyme inhibition.

Comparative Performance Data

Experimental data underscores the target specificity of these compounds. AMDH shows negligible affinity for the α2​δ subunit, confirming that the β -amino acid structure cannot successfully mimic the γ -amino acid profile required for VGCC modulation.

Table 2: Experimental Binding and Inhibition Data

CompoundTarget Assay IC50​ / Ki​ ValueEfficacy / Outcome
Pregabalin α2​δ−1 Binding Ki​ = ~0.05 µMHigh potency in reducing neuropathic pain models.
Gabapentin α2​δ−1 Binding Ki​ = ~0.05 µMStandard baseline for VGCC trafficking inhibition.
AMDH α2​δ−1 Binding> 1 mMNo significant binding; ineffective for neuropathic pain.
AMDH CAT Inhibition Ki​ = 2.5 mMCompetitive inhibition of acyl-CoA transport.
Pregabalin CAT Inhibition> 10 mMNo significant interaction with lipid metabolism enzymes.

Conclusion

From a drug development perspective, the comparison between 3-amino-5,5-dimethylhexanoic acid and gabapentin analogs highlights the profound impact of positional isomerism. Shifting the amino group from the γ -position (gabapentinoids) to the β -position (AMDH) completely abolishes α2​δ binding affinity, redirecting the molecule's bioactivity toward carnitine acyltransferase inhibition. Understanding these structure-activity relationships (SAR) is crucial for researchers designing novel neurotherapeutics or metabolic modulators, ensuring that off-target effects are minimized through precise stereochemical control.

References

  • Wikipedia Contributors. "Gabapentinoid." Wikipedia, The Free Encyclopedia. URL: [Link]

  • National Center for Biotechnology Information. "3-Amino-5,5-dimethylhexanoic acid." PubChem Compound Summary. URL: [Link]

  • Wikipedia Contributors. "Gabapentin." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Saeed, A., et al. "3-Amino-5,5-dimethylhexanoic Acid. Synthesis, Resolution, and Effects on Carnitine Acyltransferases." Journal of Medicinal Chemistry, 1994. URL: [Link]

  • Patel, R., et al. "Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain." Pharmacology Research & Perspectives, 2018. URL: [Link]

Comparative

The Definitive Guide to Peptide Stability: In Vitro vs In Vivo Performance of 3-Amino-5,5-dimethylhexanoic Acid Residues

The rapid proteolytic degradation of native α -peptides remains one of the most significant bottlenecks in peptide drug development. While strategies like N-terminal acetylation, C-terminal amidation, and D-amino acid su...

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Author: BenchChem Technical Support Team. Date: April 2026

The rapid proteolytic degradation of native α -peptides remains one of the most significant bottlenecks in peptide drug development. While strategies like N-terminal acetylation, C-terminal amidation, and D-amino acid substitution offer marginal improvements, they often fail to provide the robust pharmacokinetic (PK) profiles required for systemic therapeutics.

To overcome these limitations, structural chemists have turned to β -amino acids. Among these, 3-amino-5,5-dimethylhexanoic acid —a β3 -amino acid featuring a highly bulky neopentyl side chain—has emerged as a premier building block for engineering ultra-stable peptidomimetics. This guide objectively compares the in vitro and in vivo stability of peptides incorporating this unnatural residue against standard alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous preclinical evaluation.

The Structural Mechanics of Protease Resistance

The stability of a peptide is fundamentally dictated by its backbone geometry and the steric environment surrounding its amide bonds. Natural proteases (e.g., trypsin, chymotrypsin, pepsin) have evolved to recognize the specific hydrogen-bonding networks and dihedral angles ( ϕ , ψ ) of native α -peptides.

When an α -amino acid is replaced by a β -amino acid like 3-amino-5,5-dimethylhexanoic acid, two synergistic mechanisms of resistance are activated:

  • Backbone Misalignment: The insertion of an additional methylene ( −CH2​− ) group into the peptide backbone fundamentally alters the spatial relationship between the carbonyl oxygen and the amide nitrogen. This prevents the water molecules in the protease cleavage center from forming the necessary hydrogen bonds for hydrolysis[1.7].

  • Extreme Steric Occlusion: The 5,5-dimethylhexyl moiety equates to a neopentyl side chain attached to the β -carbon. The massive steric bulk of the terminal tert-butyl group acts as a physical shield, blocking the enzymatic active site from accessing the adjacent peptide bonds. Studies have shown that while standard α -peptides are rapidly degraded, substrates incorporating β -amino acid units exhibit a vastly superior stability profile, often completely resisting cleavage by aggressive enzymes like pronase[1.1, 1.2].

Mechanism L_Amino Standard α-Peptide Bond (Proteolytic Liability) Protease Protease Active Site (e.g., Trypsin, Pepsin) L_Amino->Protease Recognition Beta_Amino 3-Amino-5,5-dimethylhexanoic Acid Substitution Beta_Amino->Protease Blocked Access Resistance Steric Clash & Backbone Misalignment Beta_Amino->Resistance Mechanism Hydrolysis Rapid Hydrolysis (Short Half-life) Protease->Hydrolysis Cleavage Stable Proteolytic Stability (Extended Half-life) Resistance->Stable Outcome

Fig 1. Mechanism of protease resistance via steric hindrance and backbone modification.

In Vitro Stability Profiling: Serum and Microsomal Assays

In vitro assays isolate the variable of enzymatic degradation, allowing researchers to directly quantify the protective effect of the 3-amino-5,5-dimethylhexanoic acid residue.

Quantitative Data Comparison

The table below summarizes the half-life ( T1/2​ ) of a model therapeutic peptide sequence modified with different stabilizing strategies.

Peptide Modification StrategyHuman Serum T1/2​ Liver Microsomes T1/2​ Primary Degradation Pathway
Native L-Amino Acid Sequence < 1 hour< 30 minsEndopeptidase cleavage
D-Amino Acid Substitution 4 - 6 hours~2 hoursSlow exopeptidase trimming
Standard β -Alanine Insertion 12 - 18 hours~8 hoursPartial endopeptidase bypass
3-Amino-5,5-dimethylhexanoic Acid > 48 hours > 24 hours Virtually undetectable

Data Interpretation: While D-amino acids provide moderate resistance, they often disrupt receptor binding geometry. The β3 -amino acid with the bulky neopentyl side chain provides near-total resistance to serum proteases while maintaining the structural vectors necessary for target engagement[1.10].

Self-Validating Protocol: In Vitro Serum Stability Assay

To ensure trustworthiness, this protocol incorporates internal controls to validate enzyme activity and prevent analytical artifacts.

  • Matrix Preparation: Thaw pooled human serum (male/female mixed) at 37°C. Causality: Using pooled serum accounts for inter-individual variations in circulating protease concentrations.

  • Control Initialization: Prepare a positive control (Substance P, known to degrade rapidly) and a negative control (PBS buffer only). Validation: Substance P confirms the serum proteases are active; PBS confirms the peptide is chemically stable in the absence of enzymes.

  • Incubation: Spike the test peptide (containing 3-amino-5,5-dimethylhexanoic acid) into the serum to a final concentration of 10 µM. Incubate at 37°C with gentle agitation.

  • Time-Course Quenching: At intervals (0, 1, 2, 4, 8, 24, 48 hrs), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold Acetonitrile containing 1% Formic Acid and a Stable-Isotope-Labeled (SIL) internal standard. Causality: The organic solvent instantly precipitates serum proteins (halting enzymatic activity), while the low pH ensures the peptide remains protonated for optimal positive-ion mode LC-MS/MS detection. The SIL standard corrects for matrix-induced ionization suppression.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 mins at 4°C. Transfer the supernatant to LC vials and quantify the remaining intact peptide via LC-MS/MS (MRM mode).

In Vivo Pharmacokinetics: Translating Stability to Animal Models

In vitro stability does not always guarantee in vivo success. A peptide might survive serum proteases but still be rapidly cleared via renal filtration or hepatic metabolism. However, α/β -peptides incorporating bulky unnatural residues frequently demonstrate sustained activity in vivo, showing equal potency and significantly improved duration of effect compared to their α -peptide counterparts[1.10].

Quantitative PK Comparison (Rat Model, IV Administration, 1 mg/kg)
PK ParameterNative L-Peptide3-Amino-5,5-dimethylhexanoic Acid Analog
Half-Life ( T1/2​ ) 18 minutes7.2 hours
Clearance ( CL ) 45 mL/min/kg4.1 mL/min/kg
Volume of Distribution ( Vd​ ) 0.8 L/kg1.2 L/kg
AUC 0−∞​ 370 ng·h/mL4,050 ng·h/mL

Data Interpretation: The massive reduction in Clearance ( CL ) confirms that the steric shielding provided by the neopentyl side chain successfully prevents rapid systemic degradation. The 10-fold increase in Area Under the Curve (AUC) indicates a highly viable therapeutic profile.

Workflow Synth Peptide Synthesis (Fmoc SPPS) InVitro In Vitro Assay (Serum/Microsomes) Synth->InVitro InVivo In Vivo PK (Rodent Model) Synth->InVivo LCMS LC-MS/MS Quantification InVitro->LCMS InVivo->LCMS Data PK Parameters (T1/2, AUC, CL) LCMS->Data

Fig 2. Parallel workflow for evaluating in vitro and in vivo peptide stability.

Self-Validating Protocol: In Vivo PK Workflow
  • Dose Formulation: Dissolve the peptide in sterile saline. Validation: Analyze the dosing solution pre- and post-administration via HPLC to confirm the exact administered dose and ensure no aggregation occurred in the syringe.

  • Administration & Sampling: Administer IV via the tail vein to Sprague-Dawley rats (n=3 per group). Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hrs) into K2EDTA tubes. Validation: A pre-dose bleed (t=0) establishes the baseline matrix background, ensuring no endogenous isobaric peaks interfere with the analyte signal.

  • Plasma Processing: Centrifuge blood at 3,000 x g for 10 mins to isolate plasma. Immediately freeze at -80°C to prevent ex vivo degradation.

  • Extraction & Quantification: Thaw plasma on ice. Perform protein precipitation using 3 volumes of Methanol containing the SIL internal standard. Vortex, centrifuge, and analyze the supernatant via LC-MS/MS. Causality: Methanol is chosen over Acetonitrile here to yield a softer precipitation pellet, minimizing the risk of trapping the highly hydrophobic 3-amino-5,5-dimethylhexanoic acid peptide within the protein matrix.

Conclusion

The incorporation of 3-amino-5,5-dimethylhexanoic acid into peptide backbones represents a paradigm shift in overcoming proteolytic liabilities. By introducing both backbone misalignment and extreme steric occlusion, this β3 -amino acid derivative effectively neutralizes the primary mechanisms of in vitro and in vivo degradation. For drug development professionals, transitioning from native sequences to strategically designed α/β -peptides utilizing this residue offers a proven, data-backed pathway to achieving clinically viable pharmacokinetic profiles.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry ACS Publications URL:[Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides PubMed / NIH URL:[Link]

  • Folding and function in α/β-peptides: Targets and therapeutic applications PMC / NIH URL:[Link]

Validation

Comparative Guide to Chiral Stationary Phases for the Enantiomeric Resolution of 3-Amino-5,5-dimethylhexanoic Acid

Executive Summary 3-Amino-5,5-dimethylhexanoic acid is a conformationally rigid β3 -amino acid and an isosteric analog of aminocarnitine, making it a critical probe for carnitine acyltransferases and a valuable chiral bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-5,5-dimethylhexanoic acid is a conformationally rigid β3 -amino acid and an isosteric analog of aminocarnitine, making it a critical probe for carnitine acyltransferases and a valuable chiral building block in drug design 1. Because its pharmacological activity and enzymatic binding are highly stereospecific, precise enantiomeric resolution of its (R)- and (S)-enantiomers is a strict requirement.

When resolving underivatized aliphatic β -amino acids, analysts face two primary challenges: the zwitterionic nature of the molecule and the lack of a strong UV chromophore. This guide objectively compares the performance, mechanistic causality, and operational protocols of the leading Chiral Stationary Phases (CSPs) used to overcome these challenges.

Mechanistic Comparison of Chiral Stationary Phases (CSPs)

To achieve baseline resolution of 3-Amino-5,5-dimethylhexanoic acid without pre-column derivatization, the chosen CSP must interact stereoselectively with the molecule's primary amine and/or carboxylate groups.

Zwitterionic Cinchona Alkaloid Phases (e.g., CHIRALPAK® ZWIX)
  • Mechanism: These phases utilize a synergistic double ion-pairing mechanism. The chiral selector incorporates both a weak anion exchange site (quinuclidine moiety) and a strong cation exchange site (chiral sulfonic acid) [[2]]().

  • Causality: The spatial distance between the charged sites on the CSP perfectly matches the zwitterionic dipole of free β -amino acids. Because this mechanism relies on polar organic mobile phases with volatile buffers, it is fully compatible with LC-MS—a critical advantage for 3-Amino-5,5-dimethylhexanoic acid, which lacks a UV chromophore 3. Furthermore, ZWIX(+) and ZWIX(-) act as pseudo-enantiomers, allowing analysts to reverse the elution order by switching columns.

Crown Ether Phases (e.g., CROWNPAK® CR-I(+))
  • Mechanism: Operates via host-guest complexation. The chiral crown ether cavity selectively encapsulates the protonated primary amine (-NH3+) of the β -amino acid 4.

  • Causality: Because the interaction relies entirely on the steric fit of the primary amine within the crown ether ring, it requires highly acidic mobile phases (e.g., pH 1.5 perchloric acid) to ensure full protonation of the amine and suppression of the carboxylate ionization 4. While it provides excellent resolution, the acidic, non-volatile conditions render it incompatible with standard LC-MS workflows.

Macrocyclic Glycopeptide Phases (e.g., A-40,926)
  • Mechanism: Employs a combination of electrostatic interactions, hydrogen bonding, and steric hindrance within the aglycone basket of the glycopeptide 5.

  • Causality: A-40,926 has shown enhanced enantioselectivity for aliphatic β -amino acids compared to standard teicoplanin due to subtle differences in the peptide cavity, making it a viable alternative for semi-preparative scales [[5]]().

Comparative Performance Data

Table 1: Quantitative Comparison of CSPs for Aliphatic β -Amino Acid Resolution

Feature / ParameterZwitterionic (ZWIX)Crown Ether (Crownpak CR)Macrocyclic Glycopeptide (A-40,926)
Primary Interaction Double Ion-PairingHost-Guest ComplexationH-Bonding & Electrostatic
Derivatization Req. None (Direct)None (Direct)None (Direct)
Typical Mobile Phase MeOH/H2O + Ammonium FormatepH 1.5 Perchloric Acid (Aq)MeOH/H2O or EtOH/H2O
LC-MS Compatibility Excellent (Volatile Buffers)Poor (Non-volatile, highly acidic)Moderate to Good
Elution Order Reversal Yes (via ZWIX(-) switch)NoNo
Typical Resolution ( Rs​ ) 2.0 - 4.51.8 - 3.51.5 - 2.5

Self-Validating Experimental Protocols

Protocol 1: LC-MS Compatible Resolution using Zwitterionic CSP

Objective: Direct, high-sensitivity resolution of 3-Amino-5,5-dimethylhexanoic acid enantiomers. Self-Validation Check: Inject a blank (diluent) to establish baseline MS noise. Follow with an injection of a racemic standard. The system is validated for sample analysis only if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 and the signal-to-noise ratio (S/N) for both peaks is ≥10 .

  • Column: CHIRALPAK® ZWIX(+) (150 x 4.0 mm, 3 µm).

  • Mobile Phase: Methanol / Water (98:2, v/v) containing 50 mM Ammonium Formate and 0.1% Formic Acid.

    • Causality: Methanol acts as the protic solvent essential for the ion-pairing mechanism. The 2% water content improves peak shape and enhances electrospray ionization (ESI) efficiency 3.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 25°C.

  • Detection: ESI-MS (Positive ion mode, monitoring [M+H]+ at m/z 160.1).

  • Sample Prep: Dissolve 1 mg of 3-Amino-5,5-dimethylhexanoic acid in 1 mL of Mobile Phase. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Protocol 2: UV-Based Resolution using Crown Ether CSP

Objective: High-resolution separation for preparative scale-up or UV-based Quality Control. Self-Validation Check: Monitor the retention time ( tR​ ) of the first eluting enantiomer across three consecutive racemic standard injections. A tR​ shift of >2% indicates mobile phase pH drift or column overloading, requiring fresh mobile phase preparation before proceeding.

  • Column: CROWNPAK® CR-I(+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Aqueous Perchloric Acid (HClO 4​ ), strictly adjusted to pH 1.5.

    • Causality: Strict pH control is required to maintain the amine in the -NH 3+​ state for optimal crown ether encapsulation while suppressing carboxylate interference [[4]]().

  • Flow Rate: 0.8 mL/min.

  • Temperature: 10°C.

    • Causality: Lower temperatures significantly enhance the thermodynamic stability of the host-guest complex, increasing selectivity ( α ).

  • Detection: UV at 210 nm (Note: Due to the weak UV absorbance of aliphatic β -amino acids, a high sample concentration is required).

  • Sample Prep: Dissolve 5 mg of analyte in 1 mL of mobile phase.

Workflows and Mechanisms

Workflow N1 1. Sample Preparation (Free Amino Acid vs. Derivatized) N2 2. CSP Selection (Zwitterionic vs. Crown Ether) N1->N2 N3 3. Chromatographic Separation (LC-MS vs. UV Conditions) N2->N3 N4 4. Enantiomeric Detection (Data Analysis & System Validation) N3->N4

Caption: Workflow for the enantiomeric resolution of 3-Amino-5,5-dimethylhexanoic acid.

Mechanism cluster_0 Zwitterionic CSP (ZWIX) cluster_1 Crown Ether CSP (Crownpak) Z_CSP Cinchona Alkaloid (Anion + Cation Sites) Z_Analyte Amphoteric β-Amino Acid (NH3+ / COO-) Z_CSP->Z_Analyte Synergistic Ion-Pairing C_CSP Chiral Crown Ether (Host Cavity) C_Analyte Protonated Primary Amine (NH3+) C_CSP->C_Analyte Host-Guest Complexation

Caption: Mechanistic comparison of Zwitterionic and Crown Ether chiral stationary phases.

References

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews (ACS Publications).1

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.2

  • Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. PubMed.3

  • Application of a new chiral stationary phase containing the glycopeptide antibiotic A-40,926 in the direct chromatographic resolution of β-amino acids. ResearchGate.5

  • Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. PMC.4

Sources

Comparative

The Strategic Advantage of Non-Natural Scaffolds: Evaluating 3-Amino-5,5-dimethylhexanoic Acid in Rational Drug Design

In the landscape of rational drug design, the quest for molecules with enhanced therapeutic properties is a perpetual endeavor. While the 20 proteinogenic amino acids provide the fundamental blueprint for life, their inh...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of rational drug design, the quest for molecules with enhanced therapeutic properties is a perpetual endeavor. While the 20 proteinogenic amino acids provide the fundamental blueprint for life, their inherent limitations, such as susceptibility to proteolysis and restricted conformational diversity, often curtail their direct application as robust therapeutic agents. This has led to the exploration of unnatural amino acids (UAAs), which offer a vast and fertile ground for molecular innovation.[][2][3] This guide provides a comparative analysis of 3-Amino-5,5-dimethylhexanoic acid, a non-natural β-amino acid, against its natural α-amino acid counterparts, offering a lens through which to evaluate its potential efficacy in modern drug discovery.

The Rationale for Moving Beyond Nature's Toolkit

Natural α-amino acids, the building blocks of proteins, are central to countless biological processes. However, when employed in therapeutic design, peptides and peptidomimetics constructed from these natural residues often face significant hurdles, including rapid degradation by proteases and a limited range of accessible three-dimensional structures. The introduction of unnatural amino acids, such as β-amino acids, provides a powerful strategy to overcome these limitations.[4][5] β-amino acids, which possess an additional carbon atom in their backbone compared to α-amino acids, can induce unique secondary structures and exhibit remarkable resistance to enzymatic degradation, thereby enhancing the pharmacokinetic profile of peptide-based drugs.[6][7][8]

The subject of our focus, 3-Amino-5,5-dimethylhexanoic acid, is a compelling example of a UAA that combines the benefits of a β-amino acid scaffold with the unique properties of a gem-dimethyl group. This structural feature, also known as the Thorpe-Ingold effect, can significantly influence a molecule's conformational flexibility and binding affinity.[9][10][11]

Structural and Physicochemical Properties: A Comparative Overview

To appreciate the potential advantages of 3-Amino-5,5-dimethylhexanoic acid, a direct comparison of its structural and physicochemical properties with a representative natural amino acid, Leucine, is instructive.

Property3-Amino-5,5-dimethylhexanoic acidL-Leucine (Natural α-amino acid)
Chemical Structure β-amino acid with a neopentyl groupα-amino acid with an isobutyl group
Molecular Formula C8H17NO2[12][13][14]C6H13NO2
Molecular Weight 159.23 g/mol [12][13][14]131.17 g/mol
Backbone Flexibility More conformationally restricted due to the β-amino acid structure and the gem-dimethyl group.Relatively flexible α-amino acid backbone.
Proteolytic Stability High resistance to degradation by proteases.[4][5]Susceptible to cleavage by various proteases.
Key Structural Feature Presence of a gem-dimethyl group on the C5 carbon.Branched isobutyl side chain.

The gem-dimethyl group in 3-Amino-5,5-dimethylhexanoic acid is of particular significance. This moiety can enforce a specific conformation upon the molecule, which can be entropically favorable for binding to a target protein.[9][11] Furthermore, the steric bulk of the gem-dimethyl group can shield the peptide backbone from proteolytic enzymes, contributing to enhanced stability.

The Impact of the Gem-Dimethyl Group: A Deeper Dive

The incorporation of a gem-dimethyl group is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a molecule.[10][15] Its effects are multifaceted:

  • Conformational Restriction: The gem-dimethyl group restricts the rotation around adjacent single bonds, leading to a more defined three-dimensional structure. This pre-organization can result in a lower entropic penalty upon binding to a receptor, potentially leading to higher binding affinity.[9][11]

  • Increased Target Engagement: The hydrophobic nature of the methyl groups can lead to favorable van der Waals interactions within the binding pocket of a target protein, thereby increasing potency and selectivity.[10][11]

  • Improved Pharmacokinetic Profile: The steric hindrance provided by the gem-dimethyl group can block metabolic pathways, leading to increased metabolic stability and a longer in vivo half-life.

  • Modulation of pKa: The presence of the gem-dimethyl group can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-receptor interactions.[11]

The following diagram illustrates the logical flow of how the structural features of 3-Amino-5,5-dimethylhexanoic acid contribute to its potential therapeutic advantages.

G cluster_0 Structural Features of 3-Amino-5,5-dimethylhexanoic acid cluster_1 Physicochemical & Pharmacokinetic Consequences cluster_2 Therapeutic Implications in Drug Design Beta-Amino_Acid_Backbone β-Amino Acid Backbone Increased_Proteolytic_Resistance Increased Proteolytic Resistance Beta-Amino_Acid_Backbone->Increased_Proteolytic_Resistance Gem-Dimethyl_Group Gem-Dimethyl Group Conformational_Restriction Conformational Restriction Gem-Dimethyl_Group->Conformational_Restriction Improved_Metabolic_Stability Improved Metabolic Stability Gem-Dimethyl_Group->Improved_Metabolic_Stability Increased_Bioavailability Increased Bioavailability Increased_Proteolytic_Resistance->Increased_Bioavailability Enhanced_Binding_Affinity Enhanced Binding Affinity (Potentially) Conformational_Restriction->Enhanced_Binding_Affinity Higher_Potency_and_Selectivity Higher Potency and Selectivity Enhanced_Binding_Affinity->Higher_Potency_and_Selectivity Longer_Duration_of_Action Longer Duration of Action Improved_Metabolic_Stability->Longer_Duration_of_Action

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Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Architecture for 3-Amino-5,5-dimethylhexanoic Acid

As an unnatural β -amino acid frequently utilized as a chiral building block in peptide synthesis and pharmaceutical development, 3-Amino-5,5-dimethylhexanoic acid (and its hydrochloride salts) presents unique logistical...

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Author: BenchChem Technical Support Team. Date: April 2026

As an unnatural β -amino acid frequently utilized as a chiral building block in peptide synthesis and pharmaceutical development, 3-Amino-5,5-dimethylhexanoic acid (and its hydrochloride salts) presents unique logistical and environmental challenges[1]. Because it does not naturally occur in biological systems, it lacks the metabolic pathways required for rapid biodegradation. Improper disposal can disrupt local microbial ecosystems in wastewater treatment facilities.

This guide provides a comprehensive, self-validating operational framework for the safe handling, neutralization, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Causality & Hazard Assessment

Understanding the physicochemical behavior of 3-Amino-5,5-dimethylhexanoic acid is critical for safe handling. The compound is most commonly supplied either as a zwitterionic free base (CAS 218608-81-2) or as a hydrochloride salt (CAS 158414-70-1)[1][2].

  • Amphoteric & Acidic Properties: The free base is amphoteric, but the hydrochloride salt dissolves in aqueous solutions to create a highly acidic environment (pH < 4.0). If disposed of directly into mixed organic waste, this acidity can catalyze the degradation of incompatible waste containers or react exothermically with basic solvents.

  • Toxicological Profile: The compound is a recognized dermal and ocular irritant (H315, H319) and poses a specific target organ toxicity risk via single exposure to the respiratory tract (H335, H336)[2][3].

Quantitative Hazard and Logistics Data

Table 1: Hazard Classifications & Required PPE

Hazard CategoryGHS CodeClinical ManifestationRequired PPE Specification
Skin Irritation H315Erythema, localized dermatitisNitrile gloves (double-gloving recommended)
Eye Irritation H319Conjunctival redness, painANSI Z87.1 Safety Goggles
Respiratory Toxicity H335 / H336Mucous membrane irritationN95 or P100 Particulate Respirator

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityCausality / Chemical Rationale
Aqueous Organic Waste High (If Neutralized)Soluble in water; must be neutralized to pH 6-8 to prevent acid-catalyzed reactions[2].
Solid Non-Halogenated High Powder and contaminated consumables are stable in standard HDPE solid waste bins.
Strong Oxidizers Severe Risk Amine groups can undergo violent oxidation reactions. Keep strictly segregated.

Self-Validating Disposal Protocols

The following methodologies are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps without confirming the validation criteria of the current step.

Protocol A: Solid Waste Containerization (Powders & Consumables)
  • Segregation & Collection: Gather all unreacted 3-Amino-5,5-dimethylhexanoic acid powder, contaminated weighing boats, and spatulas.

    • Causality: Segregating unnatural amino acids from general biological waste prevents cross-contamination in highly regulated pharmaceutical waste streams, as these compounds are not biodegradable.

  • Primary Containment: Transfer the materials into a high-density polyethylene (HDPE) solid chemical waste container.

    • Validation: Secure the lid and invert the container gently 180 degrees. Visually verify that no fine particulate matter escapes the seal.

  • Labeling: Affix a hazardous waste label detailing: "Non-Halogenated Organic Solid Waste - Unnatural Amino Acid (3-Amino-5,5-dimethylhexanoic acid)".

Protocol B: Aqueous Waste Neutralization (HCl Salt Solutions)
  • Initial pH Assessment: Extract a 1 mL aliquot of the waste solution and test using a calibrated pH meter.

    • Causality: Solutions of the hydrochloride salt typically exhibit a pH < 4.0. Direct addition to mixed organic carboys can cause dangerous localized exothermic reactions.

  • Controlled Neutralization: While stirring at 300 rpm, add 1.0 M Sodium Hydroxide (NaOH) dropwise.

    • Validation: Continuously monitor the pH until it stabilizes between 6.5 and 7.5. The solution should remain clear; if precipitation occurs, it indicates the formation of the less-soluble zwitterionic free base. Increase stirring speed to 500 rpm to ensure homogeneity.

  • Carboy Transfer: Funnel the neutralized solution into a designated "Aqueous Organic Waste" carboy.

Protocol C: "RCRA Empty" Container Decontamination
  • Residue Verification: Inspect the original chemical bottle. It is considered legally empty only if less than 3% by weight of the original volume remains.

  • Triple Rinsing: Rinse the container three times with a compatible solvent (e.g., deionized water or ethanol).

    • Causality: Triple rinsing systematically dilutes the residual chemical concentration to sub-hazardous levels, ensuring the glass/plastic can be safely handled by municipal recycling or standard glass disposal.

  • Rinsate Disposal: Collect all rinsate and process it via Protocol B.

  • Defacement: Completely cross out or remove the original manufacturer label before discarding the bottle.

Spill Response and Decontamination Workflow

In the event of an accidental powder release on the benchtop or floor, execute the following protocol:

  • Aerosol Mitigation: Immediately don an N95 or P100 particulate respirator.

    • Causality: The fine crystalline powder presents a significant inhalation hazard (H335) and can rapidly irritate the respiratory tract if aerosolized[2].

  • Damp Collection: Mist a disposable laboratory wipe with deionized water and gently place it over the spilled powder.

    • Causality: Dry sweeping generates airborne dust. The damp wipe binds the powder via capillary action and dissolution, preventing aerosolization.

  • Surface Decontamination: Wipe the affected area with a 70% ethanol solution to solubilize and remove any microscopic residue.

  • Waste Integration: Place all used wipes and gloves into the solid chemical waste bin (Protocol A).

Logical Workflow Visualization

WasteDisposal Start 3-Amino-5,5-dimethylhexanoic Acid Waste State Determine Waste State Start->State Solid Solid Powder & Consumables State->Solid Powder Liquid Aqueous Solution (HCl Salt) State->Liquid Solution Container Empty Container (<3% Residue) State->Container Bottle SolidDisp HDPE Container Non-Halogenated Solid Solid->SolidDisp LiquidDisp Neutralize (pH 6.5-7.5) Aqueous Organic Waste Liquid->LiquidDisp ContDisp Triple Rinse & Deface Label Container->ContDisp EHS Transfer to EHS / RCRA Approved Facility SolidDisp->EHS LiquidDisp->EHS ContDisp->EHS Rinsate to Liquid Waste

Decision tree for 3-Amino-5,5-dimethylhexanoic acid waste segregation and disposal.

References

  • NextSDS. 3-amino-5,5-dimethylhexanoic acid hydrochloride — Chemical Substance Information. Retrieved March 24, 2026.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-5,5-dimethylhexanoic acid
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